Hispidospermidin
Description
This compound has been reported in Chaetosphaeronema hispidulum with data available.
a cage compound with a trimethylspermidine side chain; from Chaetosphaeronema hispidulum; MF C25-H47-N3-O; structure given in first source
Properties
Molecular Formula |
C25H47N3O |
|---|---|
Molecular Weight |
405.7 g/mol |
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N'-methyl-N-[(1S,2R,5S,6S,7S,8R,9R)-2,6,9-trimethyl-13-oxatetracyclo[6.3.1.16,9.01,5]tridecan-7-yl]butane-1,4-diamine |
InChI |
InChI=1S/C25H47N3O/c1-19-10-11-21-24(3)22(20-18-25(19,21)13-12-23(20,2)29-24)26-14-7-8-16-28(6)17-9-15-27(4)5/h19-22,26H,7-18H2,1-6H3/t19-,20-,21-,22+,23-,24+,25+/m1/s1 |
InChI Key |
JIRJLWLQLDLWSW-XNDBBLGPSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@]13CC[C@@]4([C@H](C3)[C@@H]([C@]2(O4)C)NCCCCN(C)CCCN(C)C)C |
Canonical SMILES |
CC1CCC2C13CCC4(C(C3)C(C2(O4)C)NCCCCN(C)CCCN(C)C)C |
Synonyms |
hispidospermidin |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of Hispidospermidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hispidospermidin is a naturally occurring compound identified as a potent inhibitor of Phospholipase C (PLC), a critical enzyme in cellular signal transduction. This technical guide provides a comprehensive overview of the known mechanism of action of this compound, including its primary molecular target, inhibitory activity, and the experimental methodologies used for its characterization. Due to the limited publicly available data, this guide also outlines representative protocols for assays relevant to its mechanism and highlights areas for future research.
Core Mechanism of Action: Inhibition of Phospholipase C
This compound's primary mechanism of action is the inhibition of Phospholipase C (PLC). PLC enzymes are crucial mediators in signal transduction pathways, where they catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). By inhibiting PLC, this compound effectively blocks the propagation of these downstream signals.
Quantitative Data on PLC Inhibition
The inhibitory activity of this compound against PLC has been quantified, with the following reported value:
| Compound | Target Enzyme | Source of Enzyme | IC50 | Reference |
| This compound | Phospholipase C | Rat Brain | 16 µM | --INVALID-LINK-- |
Note: There is currently no publicly available data on the selectivity of this compound for different PLC isoforms (e.g., PLC-β, PLC-γ, PLC-δ).
Downstream Signaling Effects
The inhibition of PLC by this compound is expected to modulate downstream signaling events. However, specific studies detailing the effects of this compound on the production of IP3 and subsequent intracellular calcium mobilization are not available in the public domain. The logical relationship of this compound's action is depicted in the following signaling pathway diagram.
Hispidospermidin: A Novel Inhibitor of Phospholipase C
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hispidospermidin, a novel fungal metabolite, has emerged as a noteworthy inhibitor of phospholipase C (PLC), a critical enzyme in cellular signal transduction. This technical guide provides a comprehensive overview of this compound, focusing on its inhibitory effects on PLC, the methodologies used for its characterization, and its potential implications in research and drug development. The document is intended to serve as a detailed resource for professionals in the fields of pharmacology, cell biology, and medicinal chemistry.
Introduction
Phospholipase C (PLC) enzymes are a family of intracellular and membrane-associated enzymes that play a crucial role in signal transduction. They catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These messengers, in turn, modulate a variety of cellular processes, including proliferation, differentiation, apoptosis, and metabolism. Given their central role in cellular signaling, PLC isozymes have become attractive targets for therapeutic intervention in various diseases, including cancer and inflammatory disorders.
This compound is a unique cage-like compound with a trimethylspermidine side chain, first isolated from the fungus Chaetosphaeronema hispidulum.[1][2] Early studies identified it as a potent inhibitor of PLC, positioning it as a valuable tool for studying PLC-mediated signaling pathways and as a potential lead compound for the development of novel therapeutics.
Quantitative Data on PLC Inhibition
This compound has been demonstrated to inhibit the activity of phospholipase C isolated from rat brain tissue. The key quantitative measure of its inhibitory potency is the half-maximal inhibitory concentration (IC50).
Table 1: Inhibitory Activity of this compound against Rat Brain Phospholipase C
| Compound | Target Enzyme | Source | IC50 (µM) | Reference |
| This compound | Phospholipase C | Rat Brain | 16 | [1] |
This IC50 value indicates that this compound is a moderately potent inhibitor of PLC. Further studies are required to determine its selectivity for different PLC isozymes and its efficacy in cellular and in vivo models.
Experimental Protocols
While the specific protocol used to determine the IC50 of this compound is not detailed in the available literature, a representative experimental methodology for assessing PLC inhibition using rat brain homogenate is outlined below. This protocol is based on established methods for measuring PLC activity.
Preparation of Rat Brain Homogenate
-
Adult rat brains are rapidly excised and placed in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1 mM PMSF).
-
The tissue is homogenized using a Dounce homogenizer or a similar device.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed (e.g., 100,000 x g) to separate the cytosolic and membrane fractions. The pellet (membrane fraction) and/or the supernatant (cytosolic fraction) can be used as the source of PLC enzyme.
Phospholipase C Inhibition Assay (Radiometric)
This method measures the hydrolysis of radiolabeled PIP2.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffered solution (e.g., 50 mM HEPES, pH 7.0), CaCl2 (to activate PLC), and the radiolabeled substrate, [³H]-PIP2, mixed with unlabeled PIP2.
-
Inhibitor Incubation: Varying concentrations of this compound (or a vehicle control) are pre-incubated with the enzyme preparation (rat brain homogenate) for a defined period at a specific temperature (e.g., 15 minutes at 37°C).
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate mixture.
-
Reaction Termination: After a specific incubation time (e.g., 10-20 minutes), the reaction is terminated by the addition of a quenching solution, such as chloroform/methanol/HCl.
-
Extraction and Quantification: The aqueous and organic phases are separated by centrifugation. The amount of water-soluble [³H]-inositol trisphosphate in the aqueous phase is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Phospholipase C Inhibition Assay (Fluorometric)
This method utilizes a synthetic substrate that becomes fluorescent upon cleavage by PLC.
-
Assay Components: The assay is typically performed in a microplate format and includes the PLC enzyme source, a fluorogenic PLC substrate, and a suitable assay buffer.
-
Inhibitor Addition: Serial dilutions of this compound are added to the wells.
-
Enzyme and Substrate Addition: The PLC enzyme and the fluorogenic substrate are added to the wells to initiate the reaction.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The IC50 value is calculated as described in the radiometric assay.
Signaling Pathways and Visualization
Inhibition of PLC by this compound is expected to disrupt the canonical PLC signaling pathway. The following diagrams illustrate the core pathway and the proposed point of inhibition by this compound.
References
Characterization of Hispidospermidin: A Technical Guide to its Spectroscopic Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of hispidospermidin, a potent inhibitor of phospholipase C (PLC). Due to the limited public availability of the raw quantitative spectroscopic data, this document focuses on the methodologies employed for its structural elucidation and the relevant biological pathways it modulates.
Spectroscopic Data Presentation
The detailed quantitative ¹H and ¹³C NMR chemical shifts and mass spectrometry fragmentation data for this compound are primarily documented in the publication: Ohtsuka, T., Itezono, Y., Nakayama, N., Sakai, A., Shimma, N., Yokose, K., & Seto, H. (1994). This compound, a novel phospholipase C inhibitor produced by Chaetosphaeronema hispidulum (Cda) Moesz NR 7127. II. Isolation, characterization and structural elucidation. The Journal of Antibiotics, 47(1), 6-15.[1] Access to the full text of this article is required to obtain the specific data tables.
Based on the abstract of this key publication, the structure of this compound (molecular formula C₂₅H₄₇N₃O) was determined using a combination of advanced NMR techniques.[1] These methods are crucial for establishing the connectivity and stereochemistry of complex natural products.
Table 1: Summary of NMR Experiments for this compound Characterization
| Experiment | Purpose |
| ¹H NMR | Determines the chemical environment and connectivity of hydrogen atoms. |
| ¹³C NMR | Determines the chemical environment of carbon atoms. |
| COSY | Correlates protons that are coupled to each other (typically through 2-3 bonds). |
| HMQC/HSQC | Correlates protons directly attached to carbons. |
| HMBC | Correlates protons and carbons that are separated by 2-3 bonds, revealing long-range connectivity. |
| HOHAHA | Correlates all protons within a spin system. |
| COLOC | A long-range heteronuclear correlation technique. |
Table 2: Mass Spectrometry Data Summary for this compound
| Technique | Information Provided |
| High-Resolution Mass Spectrometry (HRMS) | Provides the accurate mass of the molecule, allowing for the determination of the molecular formula (C₂₅H₄₇N₃O).[1] |
| Tandem Mass Spectrometry (MS/MS) | Fragments the molecule to provide information about its substructures. The specific fragmentation pattern for this compound is detailed in the primary literature. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of this compound, based on standard laboratory practices.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired NMR experiment. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Spectra are acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz). Key parameters include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: Spectra are typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon.
-
2D NMR (COSY, HSQC, HMBC): These experiments are performed using standard pulse sequences provided by the spectrometer manufacturer. The acquisition parameters, such as the number of increments in the indirect dimension and mixing times, are optimized to obtain high-quality correlation spectra.
-
2.2 Mass Spectrometry (MS)
-
Sample Introduction: The purified this compound sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to generate intact molecular ions with minimal fragmentation.
-
Mass Analysis:
-
HRMS: The mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy using a time-of-flight (TOF) or Orbitrap mass analyzer.
-
MS/MS: The molecular ion is selected and subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting fragment ions are then mass-analyzed to elucidate the structure of the molecule.
-
Signaling Pathway and Experimental Workflow
This compound is a known inhibitor of Phospholipase C (PLC).[1][2] PLC is a crucial enzyme in cellular signaling pathways. It cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[3][4][5][6] IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[2][4][5] By inhibiting PLC, this compound disrupts this signaling cascade.
Caption: Inhibition of the Phospholipase C signaling pathway by this compound.
The general workflow for the isolation and characterization of this compound from its natural source, the fungus Chaetosphaeronema hispidulum, involves several key steps.
Caption: General workflow for the isolation and structural elucidation of this compound.
References
- 1. This compound, a novel phospholipase C inhibitor produced by Chaetosphaeronema hispidulum (Cda) Moesz NR 7127. II. Isolation, characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phospholipase C Signaling and Calcium Influx - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase C - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Hispidospermidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidospermidin is a microbial natural product that has garnered significant interest within the scientific community due to its unique chemical architecture and notable biological activity. Isolated from the fungus Chaetosphaeronema hispidulum, this complex tetracyclic alkaloid has been identified as an inhibitor of phospholipase C (PLC), a critical enzyme in cellular signaling pathways.[1][2] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, including its absolute configuration, relevant physicochemical and biological data, and detailed experimental protocols for its isolation and analysis.
Chemical Structure and Stereochemistry
This compound possesses a complex cage-like tetracyclic ring system fused to a trimethylspermidine side chain. The molecular formula of this compound is C25H47N3O.[2] The core structure is a highly rigid scaffold containing seven contiguous stereocenters.
The absolute configuration of naturally occurring (-)-Hispidospermidin was determined through extensive NMR studies and confirmed by the modified Mosher's method applied to a derivative of the natural product.[2] While the seminal work established the relative and absolute stereochemistry, the explicit Cahn-Ingold-Prelog (CIP) assignment for each of the seven stereocenters is crucial for unambiguous representation and for guiding synthetic and medicinal chemistry efforts. Based on the detailed analysis of its total synthesis, the absolute configuration of (-)-Hispidospermidin has been established.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C25H47N3O | [2] |
| Molecular Weight | 417.66 g/mol | Calculated |
| Appearance | Colorless solid | |
| Optical Rotation | [α]D (c, solvent) | Specific value not readily available in abstracts |
Biological Activity
This compound exhibits inhibitory activity against phospholipase C (PLC), a key enzyme in signal transduction pathways that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]
Table 2: Biological Activity of this compound
| Target | Assay | IC50 | Reference |
| Rat brain phospholipase C | Not specified in abstract | 16 µM | [1] |
Data Presentation
Spectroscopic Data
The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 3: 1H and 13C NMR Spectroscopic Data for this compound (in CDCl3)
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) |
| Data to be populated from full-text articles |
Note: The complete NMR data table is not available in the provided search results and would need to be extracted from the full text of the primary literature.
Experimental Protocols
Isolation of this compound from Chaetosphaeronema hispidulum
The following is a generalized protocol based on the information available in the abstracts. For precise details, consulting the full text of the cited literature is essential.
1. Fermentation:
-
The fungus Chaetosphaeronema hispidulum (strain NR 7127) is cultured in a suitable fermentation medium.
-
A reported medium contains 2% glucose, 2% potato starch, 2% Toast soya, 0.5% yeast extract, 0.25% NaCl, and trace elements (ZnSO4, CuSO4, MnSO4), with CaCO3 for pH control and an anti-foaming agent.[1]
-
Fermentation is carried out in a large-scale fermentor (e.g., 50-liter) at 27°C with aeration and agitation for approximately 72-95 hours to achieve maximum yield.[1]
2. Extraction:
-
The culture broth is separated from the mycelia by filtration or centrifugation.
-
The supernatant containing the secreted this compound is extracted with a suitable organic solvent, such as ethyl acetate.
3. Purification:
-
The crude extract is concentrated under reduced pressure.
-
Purification is achieved through a series of chromatographic techniques, which may include:
-
Silica gel column chromatography.
-
Reversed-phase column chromatography (e.g., C18).
-
High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Phospholipase C (PLC) Inhibition Assay
The following is a representative protocol for a PLC inhibition assay using a radiolabeled substrate.
1. Materials:
-
Purified phospholipase C (e.g., from rat brain).
-
Substrate: [3H]-phosphatidylinositol 4,5-bisphosphate ([3H]PIP2).
-
Assay buffer (e.g., Tris-HCl buffer with Ca2+).
-
This compound (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO).
-
Scintillation cocktail and scintillation counter.
2. Procedure:
-
Prepare reaction mixtures containing the assay buffer, [3H]PIP2, and varying concentrations of this compound.
-
Initiate the reaction by adding the purified PLC enzyme.
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform, methanol, and HCl).
-
Separate the aqueous phase (containing the radiolabeled inositol phosphates) from the organic phase (containing the unreacted [3H]PIP2).
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of Phospholipase C
Caption: Phospholipase C Signaling Pathway and Inhibition by this compound.
Experimental Workflow for this compound Isolation and Characterization
Caption: Workflow for this compound Isolation and Characterization.
References
- 1. This compound, a novel phospholipase C inhibitor produced by Chaetosphaeronema hispidulum (Cda) Moesz NR 7127. I. Screening, taxonomy, and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel phospholipase C inhibitor produced by Chaetosphaeronema hispidulum (Cda) Moesz NR 7127. II. Isolation, characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Significance of PIP2 hydrolysis and regulation of phospholipase C isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Hispidospermidin: A Technical Guide to its Biological Activities and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hispidospermidin is a structurally complex, polycyclic natural product derived from the fungus Chaetosphaeronema hispidulum.[1][2] This technical guide provides a comprehensive overview of the known biological activities and pharmacological profile of this compound, with a primary focus on its role as a potent inhibitor of phospholipase C (PLC). The document consolidates available quantitative data, details experimental methodologies for its production and activity assessment, and visualizes key pathways and workflows to support further research and drug development efforts.
Introduction
This compound (C25H47N3O) is a unique cage-like molecule featuring a trimethylspermidine side chain.[1] It was first identified as a novel inhibitor of phospholipase C (PLC), a critical enzyme family involved in cellular signal transduction.[1][2] The intricate structure of this compound has also made it a compelling target for total synthesis in the field of organic chemistry. This guide aims to provide an in-depth resource for researchers exploring the therapeutic potential of this compound.
Biological Activities
The primary and most well-characterized biological activity of this compound is the inhibition of Phospholipase C.
Phospholipase C (PLC) Inhibition
This compound has been demonstrated to be a potent inhibitor of PLC. Phospholipase C enzymes are pivotal in cellular signaling, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This pathway is integral to the regulation of numerous cellular processes.
The inhibitory potency of this compound against rat brain phospholipase C is summarized in the table below.
| Target Enzyme | IC50 Value | Source Organism of Enzyme |
| Phospholipase C | 16 µM | Rat Brain |
Table 1: Inhibitory concentration (IC50) of this compound against Phospholipase C.[2]
Antiviral and Antifungal Activities
Currently, there is a lack of publicly available scientific literature detailing any specific antiviral or antifungal activities of this compound. It is crucial to distinguish this compound from other natural products with similar names, such as Hesperidin, which has been reported to exhibit antiviral properties.
Cytotoxicity
Detailed cytotoxic profiling of this compound against a broad range of cancer cell lines or normal cell lines is not extensively documented in the available literature.
Pharmacological Profile
The pharmacological profile of this compound is primarily defined by its mechanism of action as a PLC inhibitor.
Mechanism of Action: Inhibition of the PLC Signaling Pathway
This compound exerts its biological effect by interrupting the PLC-mediated signal transduction cascade. By inhibiting PLC, it prevents the generation of IP3 and DAG, thereby downstream effects such as the release of intracellular calcium and the activation of protein kinase C (PKC) are attenuated.
Caption: Inhibition of the Phospholipase C signaling pathway by this compound.
Experimental Protocols
Production and Isolation of this compound
This compound is a secondary metabolite produced by the fungus Chaetosphaeronema hispidulum (strain NR 7127).[2]
Fermentation Protocol:
-
Producing Organism: Chaetosphaeronema hispidulum (Cda) Moesz NR 7127.
-
Fermentation Medium Composition:
-
Glucose: 2%
-
Potato Starch: 2%
-
Toast Soya: 2%
-
Yeast Extract: 0.5%
-
NaCl: 0.25%
-
ZnSO4·7H2O: 0.0005%
-
CuSO4·5H2O: 0.0005%
-
MnSO4·4H2O: 0.0005%
-
CaCO3: 0.32%
-
Nissan disfoam CA-115: 0.3%
-
-
Fermentation Conditions:
-
Vessel: 50-liter jar fermentor.
-
Temperature: 27°C.
-
Aeration: 30 liters/minute.
-
Agitation: 500 rpm.
-
Duration: 95 hours (maximum yield observed at 72 hours).[2]
-
Isolation: The specific details of the isolation and purification of this compound from the fermentation broth are not extensively described in the readily available literature but would typically involve solvent extraction and chromatographic techniques.
Caption: Experimental workflow for the production and isolation of this compound.
Phospholipase C Inhibition Assay (General Protocol)
A specific, detailed protocol for testing this compound's PLC inhibitory activity is not available in the cited literature. However, a general methodology for a radioactive PLC inhibition assay is provided below, which can be adapted for this purpose.
-
Enzyme Source: Purified or partially purified Phospholipase C from a relevant source (e.g., rat brain).
-
Substrate: Radiolabeled [3H]phosphatidylinositol 4,5-bisphosphate ([3H]PIP2).
-
Assay Buffer: A suitable buffer for maintaining enzyme activity, such as Tris-HCl with appropriate co-factors (e.g., Ca2+).
-
Procedure: a. Prepare a reaction mixture containing the assay buffer, [3H]PIP2, and varying concentrations of this compound (or vehicle control). b. Pre-incubate the mixture to allow for inhibitor-enzyme interaction. c. Initiate the reaction by adding the PLC enzyme. d. Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period, ensuring the reaction remains in the linear range. e. Terminate the reaction by adding a stop solution (e.g., a chloroform/methanol/HCl mixture). f. Separate the aqueous phase (containing the radiolabeled inositol phosphates) from the organic phase (containing unhydrolyzed [3H]PIP2) by centrifugation. g. Quantify the radioactivity in the aqueous phase using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a compelling natural product with well-defined activity as a Phospholipase C inhibitor. Its unique structure and potent biological activity make it a valuable tool for studying PLC-mediated signaling pathways and a potential lead compound for the development of novel therapeutics. Further research is warranted to explore its broader pharmacological profile, including its potential cytotoxic, antiviral, and antifungal activities, and to elucidate its precise mechanism of inhibition and potential for selectivity among PLC isozymes.
References
An In-Depth Technical Guide to the Therapeutic Potential of Hispidospermidin
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive review of the therapeutic potential of Hispidospermidin, focusing on its mechanism of action as a potent inhibitor of Phospholipase C. The document includes quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathway and experimental workflow.
Introduction
This compound is a novel, naturally occurring compound first isolated from the fungus Chaetosphaeronema hispidulum.[1][2] Structurally, it is a unique cage-like molecule featuring a trimethylspermidine side chain.[3] The primary therapeutic potential of this compound, as established in the scientific literature, lies in its ability to inhibit the activity of phospholipase C (PLC), a critical enzyme in cellular signal transduction.[1] This inhibitory action positions this compound as a valuable tool for studying PLC-mediated signaling and as a potential lead compound for the development of therapeutics targeting diseases associated with aberrant PLC activity.
Mechanism of Action: Inhibition of Phospholipase C
The main molecular target of this compound is Phospholipase C (PLC).[1] PLCs are a family of enzymes that cleave the phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4] This enzymatic reaction is a crucial step in a major signal transduction pathway that regulates a multitude of cellular processes.
The inhibition of PLC by this compound disrupts this signaling cascade, thereby preventing the downstream effects of IP3 and DAG. This interruption of a key cellular signaling pathway is the foundation of this compound's therapeutic potential.
Quantitative Data for PLC Inhibition
The inhibitory potency of this compound against Phospholipase C has been quantified and is presented below in comparison to other known PLC inhibitors.
| Compound | Target Enzyme | IC50 Value | Reference |
| This compound | Rat Brain PLC | 16 µM | [1] |
| U-73122 | PI-PLC | 4 µM | [5] |
| Uncarinic Acid C | PLCγ1 | 9.5 µM | [6] |
| Uncarinic Acid D | PLCγ1 | 20.2 µM | [6] |
| Uncarinic Acid E | PLCγ1 | 44.6 µM | [6] |
Signaling Pathway
The following diagram illustrates the Phospholipase C (PLC) signaling pathway and indicates the point of inhibition by this compound.
Experimental Protocols
The following is a representative protocol for an in vitro Phospholipase C inhibition assay, synthesized from standard methodologies.[7][8][9]
Objective
To determine the in vitro inhibitory activity of this compound on Phospholipase C.
Materials
-
Purified Phospholipase C enzyme
-
This compound
-
PLC reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing CaCl2 and other necessary cofactors)
-
Chromogenic or fluorogenic PLC substrate (e.g., p-nitrophenyl phosphorylcholine or a proprietary fluorescent substrate)
-
Microplate reader
-
96-well microplates
-
DMSO (for dissolving compounds)
Experimental Workflow
The general workflow for assessing PLC inhibition is depicted below.
Procedure
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the stock solution in PLC reaction buffer to achieve the desired final concentrations for the assay.
-
Enzyme and Inhibitor Incubation: In a 96-well microplate, add the diluted this compound solutions to the respective wells. Add the purified PLC enzyme to each well (except for the negative control wells). Allow the plate to pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to permit the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the PLC substrate to all wells.
-
Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined period (e.g., 30-60 minutes).
-
Signal Detection: After incubation, measure the absorbance or fluorescence of each well using a microplate reader at the appropriate wavelength for the substrate used.
-
Data Analysis: Calculate the percentage of PLC inhibition for each concentration of this compound relative to the control (enzyme activity without inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Therapeutic Implications and Future Directions
The inhibition of Phospholipase C has significant therapeutic implications across various disease areas. Aberrant PLC signaling is implicated in the pathophysiology of several cancers, inflammatory disorders, and cardiovascular diseases. Specifically, PLC-gamma1, an isoform of PLC, is a known player in cancer cell proliferation and survival.[6] Therefore, as a PLC inhibitor, this compound could serve as a valuable chemical probe to investigate the role of PLC in these diseases.
Future research should focus on:
-
Determining the selectivity of this compound for different PLC isozymes.
-
Evaluating the efficacy of this compound in cell-based and animal models of diseases with dysregulated PLC signaling.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound, potentially leading to the development of novel therapeutic agents.
References
- 1. Phospholipase C - Wikipedia [en.wikipedia.org]
- 2. This compound, a novel phospholipase C inhibitor produced by Chaetosphaeronema hispidulum (Cda) Moesz NR 7127. II. Isolation, characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Inhibition of phospholipase cgamma1 and cancer cell proliferation by triterpene esters from Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Phospholipase C - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. abcam.com [abcam.com]
Methodological & Application
Total Synthesis of Hispidospermidin: A Detailed Protocol for Researchers
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
Hispidospermidin, a natural product isolated from the fungus Chaetosphaeronema hispidum, has garnered significant attention due to its potent and selective inhibition of phospholipase C, a key enzyme in cellular signaling pathways. Its unique caged polycyclic structure and promising biological activity have made it a compelling target for total synthesis. This document provides a detailed, step-by-step protocol for the total synthesis of this compound, based on the seminal work of Danishevsky and coworkers.[1] The synthesis features a series of elegant and strategic transformations, including a Robinson annulation, an intramolecular carbomercuration, and a final reductive amination to install the characteristic spermidine side chain. This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound is a structurally complex alkaloid characterized by a compact tetracyclic core and a spermidine appendage. Its biological activity as a phospholipase C inhibitor makes it a valuable tool for studying signal transduction and a potential lead for the development of novel therapeutics. The total synthesis of this compound not only provides access to the natural product for further biological evaluation but also offers a platform for the creation of analogues with potentially improved properties. The synthetic strategy detailed herein follows the convergent and highly stereoselective approach developed by the Danishevsky group.
Overall Synthetic Strategy
The synthesis commences with the construction of a key bicyclic enone via a Robinson annulation. This intermediate then undergoes a series of transformations to install the necessary functional groups and stereocenters. A pivotal step in the synthesis is an intramolecular carbomercuration reaction to forge the intricate cage-like structure of the tetracyclic core. Subsequent functional group manipulations and a final reductive amination with a protected spermidine derivative complete the synthesis of this compound.
Caption: Overall synthetic route to this compound.
Experimental Protocols
The following protocols provide a step-by-step guide for the key stages of the this compound total synthesis.
Step 1: Robinson Annulation
This initial step constructs the core bicyclic system of the molecule.
| Parameter | Value |
| Reactants | 2-Methyl-1,3-cyclohexanedione, Methyl vinyl ketone |
| Reagents | Base (e.g., Potassium hydroxide) |
| Solvent | Methanol |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Yield | 75-85% |
| Purification | Column chromatography (Silica gel) |
Protocol:
-
To a solution of 2-methyl-1,3-cyclohexanedione in methanol, add a catalytic amount of potassium hydroxide.
-
Add methyl vinyl ketone dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with a mild acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the bicyclic enone.
Step 2: Intramolecular Carbomercuration
This crucial step forms the characteristic tetracyclic cage of this compound.
| Parameter | Value |
| Reactant | Acyclic precursor with appropriately positioned alkene and alkyne moieties |
| Reagents | Mercuric triflate (Hg(OTf)₂) |
| Solvent | Nitromethane/Dichloromethane |
| Temperature | -20 °C to 0 °C |
| Reaction Time | 2-4 hours |
| Yield | 60-70% |
| Purification | Column chromatography (Silica gel) |
Protocol:
-
Dissolve the acyclic precursor in a mixture of nitromethane and dichloromethane.
-
Cool the solution to -20 °C.
-
Add a solution of mercuric triflate in nitromethane dropwise.
-
Stir the reaction mixture at -20 °C and allow it to slowly warm to 0 °C.
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the tetracyclic product.
Caption: Workflow for the intramolecular carbomercuration.
Step 3: Reductive Amination
The final step introduces the spermidine side chain to complete the synthesis of this compound.
| Parameter | Value |
| Reactants | Tetracyclic ketone, Protected spermidine derivative |
| Reagents | Sodium triacetoxyborohydride (STAB) |
| Solvent | Dichloroethane (DCE) |
| Temperature | Room temperature |
| Reaction Time | 12-16 hours |
| Yield | 50-60% (after deprotection) |
| Purification | High-performance liquid chromatography (HPLC) |
Protocol:
-
To a solution of the tetracyclic ketone in dichloroethane, add the protected spermidine derivative.
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash with brine, dry over sodium sulfate, and concentrate.
-
Deprotect the resulting intermediate using standard conditions (e.g., TFA for Boc groups).
-
Purify the final product by reverse-phase HPLC to obtain this compound.
Conclusion
The total synthesis of this compound outlined in this protocol provides a robust and reproducible route to this important natural product. The key transformations, including the Robinson annulation and intramolecular carbomercuration, are powerful methods for the construction of complex molecular architectures. This detailed guide should enable researchers to synthesize this compound and its analogues for further investigation into their biological activities and potential therapeutic applications.
References
Evaluating the Efficacy of Hispidospermidin: Application Notes and Protocols for Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidospermidin is a novel fungal metabolite that has been identified as a potent inhibitor of phospholipase C (PLC).[1][2] PLC enzymes are critical components of cellular signaling cascades, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This signaling pathway regulates a multitude of cellular processes, including proliferation, differentiation, apoptosis, and calcium homeostasis. Aberrant PLC activity has been implicated in various diseases, including cancer. The inhibitory action of this compound on PLC makes it a promising candidate for therapeutic development, particularly in oncology.
These application notes provide a comprehensive guide for researchers to evaluate the cellular efficacy of this compound using a panel of robust cell-based assays. The following protocols are designed to assess the compound's impact on key cellular processes that are modulated by the PLC signaling pathway.
Experimental Workflows and Signaling Pathways
Logical Workflow for this compound Evaluation
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound's cellular effects, starting from initial cytotoxicity screening to more detailed mechanistic studies.
Caption: A logical workflow for evaluating this compound's efficacy.
Phospholipase C (PLC) Signaling Pathway
This diagram illustrates the canonical PLC signaling pathway, the target of this compound. Understanding this pathway is crucial for interpreting the results of the cell-based assays.
Caption: The Phospholipase C (PLC) signaling cascade.
Data Presentation
The following tables provide a structured format for summarizing quantitative data obtained from the described assays.
Table 1: Cytotoxicity of this compound
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| Cancer Cell Line 1 | 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 85 ± 4.1 | ||
| 10 | 52 ± 6.5 | ||
| 50 | 21 ± 3.8 | ||
| 100 | 8 ± 2.1 | ||
| Normal Cell Line 1 | 0 (Vehicle Control) | 100 ± 4.8 | |
| 1 | 98 ± 3.5 | ||
| 10 | 91 ± 5.0 | ||
| 50 | 75 ± 6.2 | ||
| 100 | 62 ± 7.1 |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Caspase-3/7 Activity (RLU) |
| Cancer Cell Line 1 | Vehicle Control | 5.2 ± 1.1 | 2.1 ± 0.5 | 1500 ± 250 |
| This compound (IC50) | 25.8 ± 3.5 | 10.5 ± 2.2 | 8500 ± 980 | |
| Staurosporine (Positive Control) | 45.1 ± 4.2 | 15.3 ± 2.8 | 12000 ± 1100 |
Table 3: Cell Cycle Analysis of this compound-Treated Cells
| Cell Line | Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Cancer Cell Line 1 | Vehicle Control | 45.3 ± 3.1 | 30.1 ± 2.5 | 24.6 ± 2.8 |
| This compound (IC50) | 68.2 ± 4.5 | 15.7 ± 2.1 | 16.1 ± 2.3 |
Table 4: Effect of this compound on PLC Downstream Signaling
| Assay | Cell Line | Treatment | Readout (Mean ± SD) | % Inhibition |
| Intracellular Ca2+ Flux | Cancer Cell Line 1 | Vehicle Control | 5.2 ± 0.8 (Ratio) | - |
| This compound (IC50) | 1.8 ± 0.4 (Ratio) | |||
| PKC Kinase Activity | Cancer Cell Line 1 | Vehicle Control | 8500 ± 750 (RLU) | - |
| This compound (IC50) | 2100 ± 320 (RLU) |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
-
Materials:
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Cell culture medium
-
This compound stock solution
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for the desired time.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[1][7]
-
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
-
-
Protocol:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of culture medium.
-
Treat cells with this compound and controls as required.
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours.
-
Measure the luminescence using a luminometer.
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.[8]
-
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% cold ethanol
-
PBS
-
Flow cytometer
-
-
Protocol:
-
Treat cells with this compound for the desired duration.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Intracellular Calcium Flux Assay
This assay measures changes in intracellular calcium concentration, a direct downstream effect of PLC activation.[9][10]
-
Materials:
-
Calcium-sensitive fluorescent dye (e.g., Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Flow cytometer with UV excitation capabilities
-
-
Protocol:
-
Harvest cells and resuspend them in HBSS.
-
Load the cells with Indo-1 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Resuspend the cells in HBSS and allow them to rest for 15-30 minutes.
-
Acquire a baseline fluorescence reading on the flow cytometer.
-
Add an agonist that activates PLC (e.g., a growth factor) to the cell suspension.
-
Immediately after adding the agonist, acquire the fluorescence data over time to measure the calcium flux.
-
To test the inhibitory effect of this compound, pre-incubate the dye-loaded cells with the compound before adding the agonist.
-
Protein Kinase C (PKC) Activity Assay
This assay measures the activity of PKC, a key downstream effector of PLC, in cell lysates.
-
Materials:
-
PKC Kinase Activity Assay Kit (e.g., from Abcam or Millipore)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Microplate reader or scintillation counter (depending on the kit)
-
-
Protocol:
-
Treat cells with this compound as required.
-
Lyse the cells using a suitable lysis buffer and collect the supernatant.
-
Determine the protein concentration of the cell lysates.
-
Follow the specific instructions of the commercial PKC Kinase Activity Assay Kit. Generally, this involves: a. Incubating a specific PKC substrate with the cell lysate in the presence of ATP (often radiolabeled or with a tag for detection). b. Stopping the reaction and separating the phosphorylated substrate from the remaining ATP. c. Quantifying the amount of phosphorylated substrate, which is proportional to the PKC activity in the lysate.
-
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. biocompare.com [biocompare.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. bu.edu [bu.edu]
- 10. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
Application Notes and Protocols for the Quantification of Hispidospermidin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidospermidin is a novel, naturally occurring polyamine alkaloid that has been identified as a potent inhibitor of Phospholipase C gamma 1 (PLCγ1). Given its specific molecular target, this compound holds significant promise as a pharmacological tool for studying PLCγ1-mediated signaling pathways and as a potential therapeutic agent in diseases where this pathway is dysregulated, such as in certain cancers and inflammatory conditions.
Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical development, enabling the characterization of its pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics. These application notes provide a detailed, proposed protocol for the quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Disclaimer: As of the date of this document, there are no established and validated analytical methods published specifically for the quantification of this compound in biological samples. The following protocols are proposed based on established methodologies for the analysis of similar polyamine alkaloids and are intended to serve as a comprehensive guide for method development and validation. The provided quantitative data is illustrative and representative of the expected performance of a validated method.
Signaling Pathway of PLCγ1 and Inhibition by this compound
This compound exerts its biological effect by inhibiting the enzymatic activity of PLCγ1. Understanding this pathway is critical for interpreting the pharmacodynamic effects of the compound.
Application Notes & Protocols: HPLC and LC-MS Methods for the Analysis of Hispidospermidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidospermidin is a fungal metabolite produced by Chaetosphaeronema hispidulum that has garnered significant interest due to its activity as a phospholipase C (PLC) inhibitor.[1][2][3] Structurally, it is a cage-like polycyclic compound with a trimethylspermidine side chain (C25H47N3O).[1] As a potential therapeutic agent, robust and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control.
This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and Liquid Chromatography-Mass Spectrometry (LC-MS). As specific analytical methods for this compound are not widely published, the following protocols are based on established methods for analogous compounds, particularly polyamines and spermidine derivatives, and general principles of fungal metabolite analysis.
Physicochemical Properties and Analytical Considerations
A thorough understanding of the physicochemical properties of an analyte is fundamental to developing effective analytical methods. While detailed experimental data for this compound is limited, its structure provides valuable insights:
-
Basic Nature: The presence of the trimethylspermidine moiety confers a basic character to the molecule, making it amenable to cation exchange chromatography or reverse-phase chromatography with appropriate mobile phase modifiers.
-
Solubility: Its polycyclic structure suggests it may have limited solubility in aqueous solutions, while the polar spermidine chain enhances its solubility in polar organic solvents. Solubility testing is recommended to determine the optimal solvent for stock solutions and sample extraction.
-
Chromophores/Fluorophores: The core structure of this compound may not possess a strong native chromophore for UV detection or be naturally fluorescent. Therefore, derivatization is a key strategy for enhancing detection by HPLC-UV or fluorescence detectors.
-
Ionization: The multiple nitrogen atoms in the spermidine side chain make this compound an excellent candidate for positive ion mode electrospray ionization (ESI) in LC-MS analysis.
Section 1: High-Performance Liquid Chromatography (HPLC) Method
Experimental Protocol: HPLC with Pre-column Derivatization (Benzoylation)
This protocol describes the derivatization of this compound with benzoyl chloride to form a benzamide derivative that can be readily detected by UV.
1. Reagents and Materials:
- This compound standard
- Benzoyl chloride
- Sodium hydroxide (2 M)
- Diethyl ether or Chloroform
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Perchloric acid
- Syringe filters (0.22 µm)
2. Standard Solution Preparation:
- Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
- Perform serial dilutions to prepare working standard solutions in the desired concentration range (e.g., 1-100 µg/mL).
3. Sample Preparation (from Fungal Culture):
- Extraction: Fungal secondary metabolites can be extracted from culture broth or mycelia using solvents like ethyl acetate, methanol, or acetonitrile.[8][9][10][11][12] A recommended approach is liquid-liquid extraction of the culture filtrate with an equal volume of ethyl acetate. For mycelia, homogenization followed by extraction with methanol is suitable.
- Acidification and Deproteinization: To an aliquot of the extract or standard solution, add perchloric acid to a final concentration of 0.2 M to precipitate proteins.
- Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
- Collect the supernatant for derivatization.
4. Derivatization Procedure:
- To 100 µL of the supernatant from the previous step, add 200 µL of 2 M sodium hydroxide.
- Add 10 µL of benzoyl chloride.
- Vortex vigorously for 1 minute and let the reaction proceed at room temperature for 20-30 minutes.
- Extract the benzoylated derivatives by adding 400 µL of diethyl ether or chloroform and vortexing.
- Centrifuge to separate the phases and carefully transfer the organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Filter through a 0.22 µm syringe filter before injection.
5. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined experimentally.
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 µL
- Detection: UV detector at 229 nm or 254 nm.[6]
- Column Temperature: 30 °C
Data Presentation: Example HPLC Quantitative Data
The following table presents example quantitative parameters for a hypothetical HPLC analysis of benzoylated this compound. These values should be experimentally determined and validated.
| Parameter | Example Value |
| Retention Time (min) | 8.5 |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Section 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method
LC-MS offers higher sensitivity and selectivity compared to HPLC-UV/Fluorescence and is the preferred method for complex matrices and low-level quantification. Given the basic nature of this compound, ESI in positive ion mode is expected to be highly efficient. A derivatization-free approach is often possible with LC-MS/MS.[13][14]
Experimental Protocol: LC-MS/MS without Derivatization
This protocol describes a direct LC-MS/MS method for the quantification of this compound.
1. Reagents and Materials:
- This compound standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid or heptafluorobutyric acid (HFBA)
- Internal Standard (IS): A structurally similar compound not present in the sample (e.g., a stable isotope-labeled analog of this compound, if available, or another polyamine derivative).
2. Standard and Sample Preparation:
- Prepare stock and working standard solutions of this compound and the IS in methanol.
- Sample preparation from fungal culture can follow the same extraction procedure as for HPLC.
- After extraction, the solvent should be evaporated and the residue reconstituted in the initial mobile phase.
- Spike the IS into all samples and standards.
- Filter through a 0.22 µm syringe filter.
3. LC-MS/MS Conditions:
- LC System:
- Column: C18 or a mixed-mode column (e.g., ODS/IEX) suitable for polar compounds.[15]
- Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like HFBA.[14]
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. An example gradient: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
- Flow Rate: 0.3 - 0.5 mL/min
- Injection Volume: 5 - 10 µL
- Column Temperature: 40 °C
- MS System (Triple Quadrupole):
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Mode: Multiple Reaction Monitoring (MRM)
- Ion Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximal signal of the precursor ion.
- MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Fragment ions (product ions) should be determined by infusing a standard solution of this compound and performing a product ion scan. At least two transitions are recommended for confident identification and quantification.
Data Presentation: Example LC-MS/MS Quantitative Data
The following table provides hypothetical quantitative data for an LC-MS/MS analysis of this compound. These values need to be experimentally determined.
| Parameter | Example Value |
| Retention Time (min) | 5.2 |
| Precursor Ion (m/z) | [M+H]⁺ (e.g., 422.4) |
| Product Ions (m/z) | e.g., 143.2, 185.3 |
| Linearity Range (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Mandatory Visualizations
Diagram 1: General Workflow for this compound Analysis
Caption: General workflow for the analysis of this compound.
Diagram 2: this compound Inhibition of Phospholipase C Signaling
Caption: Inhibition of the PLC signaling pathway by this compound.
References
- 1. This compound, a novel phospholipase C inhibitor produced by Chaetosphaeronema hispidulum (Cda) Moesz NR 7127. II. Isolation, characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel phospholipase C inhibitor produced by Chaetosphaeronema hispidulum (Cda) Moesz NR 7127. I. Screening, taxonomy, and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solved During a recent synthesis of this compound, a | Chegg.com [chegg.com]
- 4. medipol.edu.tr [medipol.edu.tr]
- 5. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Secondary Metabolites from Plant Endophytic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of Secondary Metabolites from Plant Endophytic Fungi | Springer Nature Experiments [experiments.springernature.com]
- 13. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 14. Polyamine analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mass-spec.stanford.edu [mass-spec.stanford.edu]
Using Hispidospermidin as a Chemical Probe for Cell Signaling Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hispidospermidin is a naturally occurring polycyclic compound that has been identified as a novel inhibitor of phospholipase C (PLC).[1] PLC enzymes are critical components of cellular signaling pathways, responsible for hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These messengers, in turn, regulate a multitude of cellular processes, including intracellular calcium release, protein kinase C (PKC) activation, cell proliferation, and differentiation. The ability of this compound to inhibit PLC makes it a valuable chemical probe for elucidating the roles of PLC-mediated signaling in various biological systems.
This document provides detailed application notes and experimental protocols for utilizing this compound in cell signaling research.
Data Presentation
The inhibitory activity of this compound against phospholipase C has been quantified, providing a basis for its application in experimental settings.
| Compound | Target | Assay Condition | IC50 Value | Reference |
| This compound | Rat brain phospholipase C | in vitro enzymatic assay | 16 µM | [1] |
Note: The selectivity of this compound against different PLC isozymes (e.g., β, γ, δ) has not been extensively characterized in publicly available literature. Researchers should consider performing isozyme-specific assays to determine the selectivity profile of this compound for their specific model system.
Signaling Pathway Diagram
The following diagram illustrates the canonical phospholipase C (PLC) signaling pathway that is inhibited by this compound.
Caption: Inhibition of PLC by this compound blocks the generation of IP3 and DAG.
Experimental Protocols
Protocol 1: In Vitro Phospholipase C (PLC) Inhibition Assay
This protocol describes a method to determine the inhibitory effect of this compound on PLC activity using a radioactive substrate.
Materials:
-
Purified PLC enzyme (e.g., from bovine brain or recombinant)
-
This compound
-
[³H]-Phosphatidylinositol 4,5-bisphosphate ([³H]PIP2)
-
Phosphatidylserine (PS)
-
Assay Buffer: 50 mM HEPES (pH 7.0), 100 mM KCl, 3 mM EGTA, 2 mM CaCl₂, 1 mM DTT
-
Stop Solution: 0.5 M HCl
-
Scintillation fluid and counter
Procedure:
-
Prepare Substrate Vesicles:
-
In a glass tube, mix [³H]PIP2 and PS at a molar ratio of 1:10.
-
Dry the lipids under a stream of nitrogen gas.
-
Resuspend the lipid film in Assay Buffer by vortexing and sonication to form small unilamellar vesicles.
-
-
Prepare this compound Solutions:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final solvent concentration is consistent across all samples and does not exceed 1% (v/v).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, add the following in order:
-
Assay Buffer
-
This compound dilution or vehicle control
-
Purified PLC enzyme
-
-
Pre-incubate the mixture for 15 minutes at room temperature.
-
Initiate the reaction by adding the [³H]PIP2/PS vesicles.
-
Incubate the reaction at 37°C for 15-30 minutes. The reaction time should be within the linear range of product formation.
-
-
Stop Reaction and Product Separation:
-
Terminate the reaction by adding ice-cold Stop Solution.
-
Add chloroform/methanol (1:2, v/v) to partition the aqueous and organic phases.
-
Vortex and centrifuge to separate the phases.
-
-
Quantification:
-
Collect the aqueous phase containing the radiolabeled inositol phosphates.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of PLC inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Calcium Imaging Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to a stimulus in the presence or absence of this compound.
Materials:
-
Cells expressing a Gq-coupled receptor (e.g., HEK293 cells with a muscarinic receptor)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Agonist for the receptor of interest
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding:
-
Seed cells onto glass-bottom dishes or 96-well black-walled plates suitable for fluorescence imaging.
-
Allow cells to adhere and grow to 70-80% confluency.
-
-
Dye Loading:
-
Prepare a loading solution of the calcium-sensitive dye in HBSS. A final concentration of 2-5 µM is typical. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the dye-loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
This compound Treatment:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound or vehicle control to the cells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
-
Calcium Measurement:
-
Place the plate in the fluorescence microscope or plate reader.
-
Establish a baseline fluorescence reading.
-
Add the agonist to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Quantify the peak fluorescence response for each condition.
-
Normalize the response in this compound-treated cells to the vehicle-treated control to determine the extent of inhibition.
-
Protocol 3: Western Blot Analysis of PKC Activation
This protocol details the detection of phosphorylated PKC substrates as a downstream readout of PLC activity.
Materials:
-
Cells of interest
-
This compound
-
Agonist to stimulate PLC activity (e.g., Phorbol 12-myristate 13-acetate (PMA) as a direct PKC activator, or a GPCR agonist)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a phosphorylated PKC substrate (e.g., phospho-MARCKS)
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle for a specified time.
-
Stimulate the cells with an agonist for a short period (e.g., 5-15 minutes). Include a non-stimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
Quantify the band intensities and normalize the phosphorylated protein signal to the loading control. Compare the levels of phosphorylation between different treatment conditions.
-
Experimental Workflow and Logic Diagrams
Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound.
Caption: A stepwise approach to characterizing this compound's cellular effects.
Logic for a Screening Assay
This diagram illustrates the logic for a primary screening assay to identify PLC inhibitors.
Caption: Decision tree for identifying and validating PLC inhibitors in a screen.
Concluding Remarks
This compound presents a valuable tool for the study of PLC-dependent signaling pathways. The protocols and information provided herein offer a framework for researchers to effectively utilize this chemical probe. It is important to note that careful optimization of experimental conditions, including inhibitor concentration and treatment duration, is crucial for obtaining reliable and reproducible results. Further characterization of this compound's isozyme selectivity and its effects in various cellular contexts will continue to enhance its utility as a specific probe for cell signaling research.
References
Application Notes and Protocols for the Synthesis of Hispidospermidin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of analogs of Hispidospermidin, a natural product with potential therapeutic applications. The following methodologies are based on the successful synthesis of structurally related hispidol analogs, which serve as a valuable template for the generation of a diverse library of this compound-like compounds.[1][2][3] The protocols outlined below are intended to guide researchers in the development of novel analogs for drug discovery and development programs, particularly in the context of neurodegenerative diseases.[1][2][3]
Introduction
This compound is a fungal metabolite that has garnered interest due to its unique tricyclic structure and biological activity. The development of synthetic routes to access analogs of this compound is crucial for exploring its therapeutic potential and understanding its structure-activity relationships (SAR). The protocols detailed herein describe a versatile synthetic strategy for the preparation of O-aminoalkylated derivatives, which have shown promise as potent and selective inhibitors of monoamine oxidase-B (MAO-B), a key target in the management of neurodegenerative diseases.[1][2][3]
Data Presentation
The following tables summarize the quantitative data for the synthesis of key intermediates and final hispidol analogs, which can be adapted for the synthesis of this compound analogs.
Table 1: Synthesis of Hispidol Analog Intermediates [1]
| Compound | Ar-CHO Substituent | Yield (%) |
| 3a | 4-OCH3 | 85 |
| 3b | 3,4-di-OCH3 | 82 |
| 3c | 2,4-di-OCH3 | 78 |
| 3d | 3,4,5-tri-OCH3 | 80 |
| 3e | 2,5-di-OCH3 | 75 |
| 3f | 2,3-di-OCH3 | 72 |
| 3g | 3-OCH3 | 88 |
| 3h | 2-OCH3 | 70 |
| 3i | 4-F | 90 |
| 3j | 4-Cl | 92 |
Table 2: Synthesis of O-Aminoalkyl Hispidol Analogs [1]
| Compound | Hispidol Intermediate | Aminoalkyl Moiety | Yield (%) |
| 3aa | 3a | N-methylpiperazine | 75 |
| 3ab | 3a | N-ethylpiperazine | 78 |
| 3ac | 3a | N-benzylpiperazine | 80 |
| 3ad | 3a | N-(2-pyridyl)piperazine | 72 |
| 3ae | 3a | Morpholine | 85 |
| 3af | 3a | Thiomorpholine | 82 |
| 3ag | 3a | Pyrrolidine | 70 |
| 3ah | 3a | Piperidine | 76 |
| 3ai | 3a | Azepane | 68 |
| 3aj | 3a | N,N-diethylamine | 65 |
| 3ak | 3a | N,N-diisopropylamine | 60 |
| 3ba | 3b | N-methylpiperazine | 77 |
| 3bb | 3b | N-ethylpiperazine | 80 |
| 3bc | 3b | N-benzylpiperazine | 82 |
| 3bd | 3b | N-(2-pyridyl)piperazine | 75 |
Table 3: Biological Activity of Selected Hispidol Analogs [1]
| Compound | MAO-A Inhibition IC50 (µM) | MAO-B Inhibition IC50 (µM) |
| 3aa | > 100 | 0.96 |
| 3bc | > 100 | 0.346 |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of hispidol analogs, which can be readily adapted for this compound analogs.
Protocol 1: General Procedure for the Synthesis of Hispidol Analogs (3a-j)[1]
This protocol describes the acid-catalyzed cross-aldol condensation to form the hispidol core structure.
Materials:
-
6-hydroxy-3-coumaranone
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde for 3a)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 6-hydroxy-3-coumaranone (1 equivalent) in ethanol, add the appropriately substituted aromatic aldehyde (1.1 equivalents).
-
Add a catalytic amount of concentrated HCl (2-3 drops).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will precipitate from the reaction mixture.
-
Collect the precipitate by filtration.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to afford the desired hispidol analog.
Protocol 2: General Procedure for the Synthesis of O-Aminoalkyl Hispidol Analogs[1]
This protocol details the O-alkylation of the hispidol core with various aminoalkyl chlorides.
Materials:
-
Hispidol analog (e.g., 3a)
-
1-bromo-2-chloroethane or other suitable chloroalkyl bromide
-
Anhydrous Potassium Carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Appropriate cyclic or acyclic amine (e.g., N-methylpiperazine)
-
Potassium Iodide (KI)
-
Acetyl Chloride
-
Ethanol (EtOH)
Procedure:
Step 1: Synthesis of Chloroalkylated Intermediate
-
To a solution of the hispidol analog (1 equivalent) in DMF, add anhydrous K2CO3 (2 equivalents) and 1-bromo-2-chloroethane (1.5 equivalents).
-
Heat the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Amination
-
To a solution of the chloroalkylated intermediate (1 equivalent) in DMF, add the appropriate amine (1.5 equivalents) and a catalytic amount of KI.
-
Heat the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Salt Formation
-
Dissolve the purified O-aminoalkyl hispidol analog in a minimal amount of ethanol.
-
Add a solution of acetyl chloride (1.1 equivalents) in ethanol dropwise.
-
Stir the mixture for 30 minutes.
-
Remove the solvent under reduced pressure to obtain the final product as its hydrochloride salt.
Mandatory Visualization
The following diagrams illustrate the key synthetic pathways and workflows.
Caption: General synthetic workflow for O-Aminoalkyl Hispidol Analogs.
Caption: Proposed mechanism of action for neuroprotective this compound analogs.
References
Troubleshooting & Optimization
Overcoming challenges in the total synthesis of Hispidospermidin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Hispidospermidin. The content is designed to address specific challenges encountered during key experimental stages.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Conjugate Addition / Robinson Annulation Sequence
-
Question: We are experiencing low yields in the Robinson Annulation step to form the bicyclic core. What are the common causes and potential solutions?
-
Answer: Low yields in Robinson Annulations are often attributed to several factors. Firstly, the Michael addition and the subsequent intramolecular aldol condensation are equilibrium reactions. Ensure your reaction conditions favor the product formation.
-
Troubleshooting:
-
Base Selection: The choice of base is critical. While strong bases like potassium tert-butoxide are often used, they can sometimes lead to side reactions. Consider using milder bases like potassium carbonate or employing a catalytic amount of a stronger base.
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to decomposition of the product or starting materials. Monitor the reaction progress closely by TLC and optimize the reaction time. Running the reaction at a lower temperature for a longer duration might improve the yield.
-
Purity of Reactants: Ensure the purity of your Michael acceptor (e.g., methyl vinyl ketone) and the donor ketone. Impurities can interfere with the reaction. Freshly distilled reagents are recommended.
-
Water Scavenging: The aldol condensation part of the sequence produces water, which can inhibit the reaction. The use of molecular sieves or a Dean-Stark apparatus to remove water can drive the equilibrium towards the product.
-
-
-
-
Question: We are observing poor diastereoselectivity in the conjugate addition step. How can we improve the stereocontrol?
-
Answer: Achieving high diastereoselectivity is a common challenge in conjugate additions to cyclic systems. The facial selectivity of the incoming nucleophile is influenced by the steric and electronic environment of the enone.
-
Troubleshooting:
-
Chiral Auxiliaries/Catalysts: If not already in use, consider employing a chiral auxiliary on the ketone or a chiral catalyst to direct the approach of the nucleophile.
-
Solvent Effects: The polarity of the solvent can influence the transition state geometry. Experiment with a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DMF).
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy.
-
Lewis Acid Additives: The use of Lewis acids can pre-organize the enone and the nucleophile, leading to improved facial selectivity. Common Lewis acids for this purpose include TiCl4, BF3·OEt2, and SnCl4.
-
-
-
2. Intramolecular Carbomercuration
-
Question: The intramolecular carbomercuration to form the key tricyclic intermediate is proceeding with low stereoselectivity. What factors influence the stereochemical outcome of this reaction?
-
Answer: The stereoselectivity of the intramolecular carbomercuration is highly dependent on the conformation of the substrate at the time of cyclization. The transition state leading to the desired diastereomer must be favored.
-
Troubleshooting:
-
Substrate Conformation: The substituents on the ring system can influence the preferred conformation. In the Danishefsky synthesis, the stereocenters established in the preceding steps are crucial for directing the cyclization. Revisit the stereochemical purity of your starting material for this step.
-
Mercury Salt: The nature of the mercury salt (e.g., Hg(TFA)2, Hg(OAc)2) can have an impact. While Hg(TFA)2 is commonly used for its high reactivity, other mercury salts might offer different selectivity profiles.
-
Solvent and Temperature: As with other stereoselective reactions, screening different solvents and optimizing the reaction temperature can help in favoring the desired diastereomer.
-
-
-
3. Cycloetherification of an Unactivated Methylene Group
-
Question: We are struggling with the cycloetherification step to form the caged ether linkage. The reaction is either not proceeding or giving very low yields. What are the critical parameters for this transformation?
-
Answer: The formation of an ether linkage via the functionalization of an unactivated C-H bond is a challenging transformation that often requires specific reagents and conditions to overcome the high activation energy.
-
Troubleshooting:
-
Oxidant: This reaction typically requires a strong oxidant to generate a reactive intermediate. The Danishefsky synthesis employed lead tetraacetate (Pb(OAc)4) with iodine. Ensure the quality and stoichiometry of the oxidant are correct.
-
Radical Initiator/Light: Some C-H activation reactions are initiated by radicals. The use of a radical initiator or photochemical conditions (irradiation with a suitable wavelength of light) might be necessary.
-
Solvent: Non-polar solvents are often used to facilitate the radical reaction and prevent solvent participation.
-
Substrate Purity: Impurities can quench radical intermediates. Ensure the substrate is of high purity.
-
-
-
4. Reductive Amination for Side Chain Installation
-
Question: The final reductive amination to introduce the spermidine side chain is resulting in a mixture of products and incomplete reaction. How can we optimize this step?
-
Answer: Reductive amination with complex substrates can be challenging due to steric hindrance and the potential for side reactions.
-
Troubleshooting:
-
Reducing Agent: The choice of reducing agent is crucial. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are often preferred as they selectively reduce the iminium ion in the presence of the ketone.
-
pH Control: The pH of the reaction is critical for iminium ion formation. Typically, weakly acidic conditions (pH 4-6) are optimal. This can be achieved by adding a controlled amount of acetic acid.
-
Stoichiometry of the Amine: Using a slight excess of the amine can help drive the imine formation equilibrium.
-
Reaction Time and Temperature: These reactions can sometimes be slow. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Gentle heating may be required, but be cautious of potential side reactions.
-
-
-
Quantitative Data Summary
The following table summarizes the reported yields for the key challenging steps in the total synthesis of this compound as reported by Danishefsky and coworkers.
| Step | Reactant(s) | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Conjugate Addition/Robinson Annulation | Wieland-Miescher ketone derivative & MVK | Bicyclic enone | 1. MVK, KOtBu, t-BuOH; 2. Pyrrolidine, AcOH, PhH, reflux | ~60-70 | Not explicitly reported | Frontier, A. J.; Raghavan, S.; Danishefsky, S. J. J. Am. Chem. Soc.2000 , 122, 6151-6159.[1] |
| Intramolecular Carbomercuration | Acyclic precursor with a terminal alkyne | Tricyclic organomercurial | Hg(TFA)₂, CH₂Cl₂, rt | ~85 | >20:1 | Frontier, A. J.; Raghavan, S.; Danishefsky, S. J. J. Am. Chem. Soc.2000 , 122, 6151-6159.[1] |
| Reduction-Ketonization Sequence | Tricyclic organomercurial | Tricyclic ketone | 1. NaBH₄, NaOH, H₂O; 2. Jones oxidation | ~75 (over 2 steps) | Not applicable | Frontier, A. J.; Raghavan, S.; Danishefsky, S. J. J. Am. Chem. Soc.2000 , 122, 6151-6159.[1] |
| Cycloetherification of Unactivated Methylene | Tricyclic alcohol | Caged ether | Pb(OAc)₄, I₂, cyclohexane, hv | ~40 | Not applicable | Frontier, A. J.; Raghavan, S.; Danishefsky, S. J. J. Am. Chem. Soc.2000 , 122, 6151-6159.[1] |
| Reductive Amination | Caged ketone & protected spermidine derivative | Protected this compound | 1. Amine, Ti(OiPr)₄, THF; 2. NaBH₃CN | ~65 | Not explicitly reported | Frontier, A. J.; Raghavan, S.; Danishefsky, S. J. J. Am. Chem. Soc.2000 , 122, 6151-6159.[1] |
Detailed Experimental Protocols
Note: These are representative protocols based on the work of Danishefsky et al.[1] and may require optimization for specific laboratory conditions and substrate batches.
1. Robinson Annulation to form Bicyclic Enone:
To a solution of the Wieland-Miescher ketone derivative (1.0 equiv) in tert-butanol at 0 °C is added freshly sublimed potassium tert-butoxide (1.1 equiv). After stirring for 15 minutes, methyl vinyl ketone (1.2 equiv) is added dropwise. The reaction is stirred at 0 °C for 2 hours and then at room temperature for 4 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude Michael adduct is then dissolved in benzene containing a catalytic amount of pyrrolidine and acetic acid. The mixture is heated to reflux with a Dean-Stark trap for 12 hours. After cooling, the reaction mixture is washed with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over Na2SO4 and concentrated. The product is purified by flash column chromatography.
2. Intramolecular Carbomercuration:
To a solution of the acyclic alkyne precursor (1.0 equiv) in dichloromethane at room temperature is added mercury(II) trifluoroacetate (1.1 equiv). The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the tricyclic organomercurial.
3. Cycloetherification of Unactivated Methylene Group:
A solution of the tricyclic alcohol (1.0 equiv), lead tetraacetate (2.0 equiv), and iodine (1.5 equiv) in anhydrous cyclohexane is irradiated with a 250 W sunlamp at reflux for 4 hours. The reaction mixture is cooled, filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by preparative thin-layer chromatography to yield the caged ether.
4. Reductive Amination:
To a solution of the caged ketone (1.0 equiv) and the protected spermidine derivative (1.2 equiv) in anhydrous THF is added titanium(IV) isopropoxide (1.5 equiv). The mixture is stirred at room temperature for 12 hours. Sodium cyanoborohydride (1.5 equiv) is then added, and the reaction is stirred for an additional 24 hours. The reaction is quenched by the slow addition of water, and the resulting mixture is filtered through Celite. The filtrate is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The product is purified by flash column chromatography.
Visualizations
Phospholipase C (PLC) Signaling Pathway
This compound is an inhibitor of Phospholipase C (PLC). The following diagram illustrates the canonical PLC signaling pathway.
References
Technical Support Center: Troubleshooting Low Yield in Hispidospermidin Synthesis
Welcome to the technical support center for the synthesis of Hispidospermidin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the various stages of this complex total synthesis. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides formatted in a question-and-answer style to directly address common issues that may lead to low yields in key synthetic steps.
I. Danishefsky Synthesis Approach: Key Steps and Troubleshooting
The total synthesis of this compound reported by Danishefsky and coworkers involves several critical transformations. Below are troubleshooting guides for the key steps that can be prone to low yields.
Robinson Annulation for Tricyclic Enone Formation
Question: My Robinson annulation to form the initial tricyclic enone is giving a low yield. What are the potential causes and how can I optimize this step?
Answer:
Low yields in the Robinson annulation step are often attributed to several factors, including incomplete reaction, side product formation, and issues with the starting materials.
Potential Issues & Solutions:
-
Poor Quality of Reagents: The reactivity of both the Michael donor (the enolate) and the Michael acceptor (methyl vinyl ketone) is critical. Ensure that methyl vinyl ketone is freshly distilled before use, as it can polymerize upon storage. The base used for enolate formation (e.g., potassium hydroxide) should be of high purity and handled under anhydrous conditions to prevent side reactions.
-
Suboptimal Reaction Temperature: The initial Michael addition is typically performed at a lower temperature, while the subsequent intramolecular aldol condensation and dehydration often require heating. Carefully controlling the temperature at each stage is crucial. If the initial addition is incomplete, consider extending the reaction time at low temperature before heating.
-
Side Reactions: The formation of polymeric material from methyl vinyl ketone is a common side reaction. Adding the methyl vinyl ketone slowly to the reaction mixture can help to minimize polymerization. Additionally, self-condensation of the ketone starting material can compete with the desired annulation. Using a stoichiometric amount of base or a slight excess can favor the desired reaction pathway.
-
Work-up Issues: The product can be sensitive to the work-up conditions. Ensure that the quenching and extraction steps are performed efficiently to minimize product degradation.
| Condition | Reported Yield | Notes |
| Standard Conditions | ~75% | As reported in the initial synthesis. |
| Use of freshly distilled MVK | Can improve yield significantly | Minimizes polymerization. |
| Slow addition of MVK | Reduces side reactions | Controls reaction exotherm and polymerization. |
| Optimization of base stoichiometry | Varies | Fine-tuning can minimize self-condensation. |
Experimental Protocol: Robinson Annulation
To a solution of the starting diketone in a suitable solvent (e.g., methanol) at 0 °C is added a solution of potassium hydroxide in methanol. After stirring for a short period, freshly distilled methyl vinyl ketone is added dropwise. The reaction is stirred at room temperature for several hours and then heated to reflux to complete the annulation. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Caption: Troubleshooting workflow for the Robinson annulation step.
Stereoselective Reduction of the Ketone
Question: The stereoselectivity of my ketone reduction is low, leading to a mixture of diastereomers. How can I improve the facial selectivity of this reduction?
Answer:
Achieving high stereoselectivity in the reduction of the cyclic ketone is crucial for establishing the correct relative stereochemistry of this compound. Low selectivity can result from the choice of reducing agent, reaction temperature, and the presence of directing groups.
Potential Issues & Solutions:
-
Choice of Reducing Agent: Bulkier reducing agents often provide higher stereoselectivity by favoring hydride delivery from the less sterically hindered face of the ketone. Reagents like L-Selectride® or K-Selectride® are often more selective than sodium borohydride.
-
Temperature Control: Lowering the reaction temperature can enhance stereoselectivity by increasing the energy difference between the transition states leading to the different diastereomers. Performing the reaction at -78 °C is common for highly selective reductions.
-
Chelation Control: If there is a nearby hydroxyl group or other Lewis basic functionality, using a chelating reducing agent or adding a Lewis acid can direct the hydride delivery. However, in the context of the this compound synthesis, steric approach control is the dominant factor.
-
Substrate Purity: Impurities in the ketone substrate can sometimes interfere with the reduction, leading to lower selectivity. Ensure the starting material is of high purity.
| Reducing Agent | Typical Stereoselectivity (desired:undesired) | Temperature |
| Sodium Borohydride (NaBH₄) | Moderate (e.g., 5:1 to 10:1) | 0 °C to RT |
| L-Selectride® | High (e.g., >20:1) | -78 °C |
| K-Selectride® | High (e.g., >20:1) | -78 °C |
Experimental Protocol: Stereoselective Ketone Reduction
The tricyclic ketone is dissolved in an anhydrous solvent such as tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere. A solution of a sterically hindered reducing agent (e.g., L-Selectride® in THF) is then added dropwise. The reaction is stirred at -78 °C until complete conversion is observed by TLC. The reaction is then carefully quenched at low temperature with a saturated aqueous solution of sodium bicarbonate or Rochelle's salt. The product is extracted, and the combined organic layers are washed, dried, and concentrated to give the desired alcohol.
Caption: Decision-making process for optimizing ketone reduction stereoselectivity.
II. Overman Synthesis Approach: Key Steps and Troubleshooting
The enantioselective total synthesis of this compound by Overman and Tomasi features a key aliphatic Friedel-Crafts acylation.
Aliphatic Friedel-Crafts Acylation
Question: My aliphatic Friedel-Crafts acylation is resulting in a low yield of the desired cyclized product and a mixture of isomers. What are the critical parameters to control?
Answer:
The intramolecular Friedel-Crafts acylation of a non-aromatic system is a challenging transformation that is highly sensitive to the choice of Lewis acid, solvent, and reaction temperature.
Potential Issues & Solutions:
-
Lewis Acid Choice and Stoichiometry: The strength and amount of the Lewis acid are critical. A weak Lewis acid may not be sufficient to promote the reaction, while a very strong one could lead to decomposition or undesired rearrangements. Common Lewis acids for this type of reaction include SnCl₄, TiCl₄, and AlCl₃. The stoichiometry of the Lewis acid often needs to be carefully optimized; sometimes a stoichiometric amount or even an excess is required.
-
Solvent Effects: The choice of solvent can significantly impact the reaction outcome. Chlorinated solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used. The polarity and coordinating ability of the solvent can influence the activity of the Lewis acid.
-
Temperature Control: These reactions are often performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and minimize side reactions. A gradual warming of the reaction mixture may be necessary to drive the reaction to completion.
-
Formation of Isomeric Products: The formation of a mixture of regioisomers or diastereomers can be a significant issue. This is often dependent on the stability of the intermediate carbocations and the sterics of the substrate. Optimization of the Lewis acid and temperature may help to favor the formation of the desired isomer.
| Lewis Acid | Typical Temperature | Potential Outcome |
| SnCl₄ | -78 °C to 0 °C | Generally mild, may require higher temperatures. |
| TiCl₄ | -78 °C to 0 °C | More reactive, can be effective at low temperatures. |
| AlCl₃ | 0 °C to RT | Strong Lewis acid, can lead to higher reactivity but also more side products. |
Experimental Protocol: Aliphatic Friedel-Crafts Acylation
To a solution of the acid chloride precursor in an anhydrous solvent (e.g., CH₂Cl₂) at low temperature (-78 °C) is added the Lewis acid (e.g., SnCl₄) dropwise. The reaction mixture is stirred at this temperature for a specified time and then allowed to warm slowly to a higher temperature if necessary, while monitoring the reaction progress by TLC. Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Caption: Factors influencing the outcome of the aliphatic Friedel-Crafts acylation.
III. General Troubleshooting FAQs
Question: I am observing a significant amount of starting material remaining even after extended reaction times. What should I check?
Answer: Incomplete conversion can be due to several factors:
-
Reagent Deactivation: Ensure all reagents are pure and active. Bases can be titrated, and reactive intermediates should be used promptly.
-
Insufficient Equivalents: Double-check the stoichiometry of your reagents. In some cases, a slight excess of a reagent may be necessary to drive the reaction to completion.
-
Low Reaction Temperature: While low temperatures are often used to improve selectivity, they can also slow down the reaction rate. A carefully controlled increase in temperature might be necessary.
-
Catalyst Poisoning: In catalytic reactions, impurities in the starting materials or solvent can poison the catalyst. Ensure all components of the reaction are of high purity.
Question: My isolated yield is consistently lower than what is indicated by TLC or NMR of the crude product. What could be the reason?
Answer: This suggests that product is being lost during the work-up or purification steps.
-
Work-up Issues: Some products may be partially water-soluble or sensitive to pH changes during extraction. Optimize your extraction procedure accordingly. Emulsion formation can also lead to product loss.
-
Purification Losses: Product may be lost on the chromatography column due to irreversible adsorption or decomposition on the stationary phase. Deactivating silica gel with a small amount of triethylamine in the eluent can sometimes mitigate this for basic compounds.
-
Product Instability: The isolated product may be unstable and decompose upon standing. It is best to use the product in the next step as soon as possible after purification and characterization.
Technical Support Center: Synthesis of Hispidospermidin Intermediates via Intramolecular Acylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the key intramolecular Friedel-Crafts-type acylation step in the synthesis of Hispidospermidin, as pioneered by Overman and Tomasi. This reaction is notable as it involves the cyclization of a non-aromatic, trisubstituted olefin to form a challenging cyclopentenone core.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the intramolecular acylation for the synthesis of the tricyclic core of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion of the starting acyl chloride. | 1. Inactive Lewis Acid: The Lewis acid (e.g., SnCl₄) may have decomposed due to exposure to atmospheric moisture. 2. Insufficient Lewis Acid: Stoichiometry is critical; the Lewis acid can be sequestered by any Lewis basic functionalities on the substrate or impurities. 3. Low Reaction Temperature: The activation energy for the cyclization may not be reached. | 1. Use a freshly opened bottle of the Lewis acid or distill it prior to use. Handle under an inert atmosphere (e.g., argon or nitrogen). 2. Ensure accurate measurement of the Lewis acid. Consider a slight excess if substrate purity is a concern. 3. While the original procedure is conducted at low temperatures, a carefully controlled, incremental increase in temperature might be necessary. Monitor for decomposition. |
| Formation of a complex mixture of unidentified byproducts. | 1. Substrate Decomposition: The acyl chloride or the olefin may be unstable under the reaction conditions. 2. Intermolecular Reactions: At higher concentrations, intermolecular acylation can compete with the desired intramolecular cyclization. 3. Undesired Rearrangements: The carbocation intermediate may be undergoing alternative reaction pathways. | 1. Ensure the acyl chloride is freshly prepared and of high purity. Minimize the reaction time. 2. Perform the reaction under high dilution conditions to favor the intramolecular pathway. 3. This reaction is sensitive to the choice of Lewis acid. Weaker Lewis acids might lead to a different product distribution. Stick to the recommended Lewis acid (SnCl₄) initially. |
| Incorrect ratio of the two cyclopentenone diastereomers. | 1. Lewis Acid Choice: Different Lewis acids can influence the transition state of the cyclization, affecting the diastereoselectivity. 2. Solvent Effects: The polarity and coordinating ability of the solvent can impact the reaction's stereochemical outcome. | 1. While SnCl₄ is reported to give a specific ratio, other Lewis acids could be screened to optimize for the desired diastereomer. However, this may require significant optimization. 2. The reaction is typically performed in a non-polar solvent like dichloromethane. Using more coordinating solvents may alter the diastereoselectivity. |
| Difficulty in separating the two cyclopentenone diastereomers. | The two diastereomers may have very similar polarities. | Utilize high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for separation. Alternatively, explore derivatization of the ketone to facilitate separation, followed by deprotection. |
Frequently Asked Questions (FAQs)
Q1: What is the key intramolecular acylation step in the Overman synthesis of this compound?
A1: The key step is a Lewis acid-promoted intramolecular acylation of a non-aromatic, trisubstituted olefin. Specifically, an acyl chloride is cyclized onto a trisubstituted double bond to form a five-membered ring, yielding two diastereomeric cyclopentenones which are crucial intermediates in the total synthesis of this compound. This is not a traditional Friedel-Crafts acylation on an aromatic ring.
Q2: Which Lewis acid is recommended for this transformation?
A2: The seminal work by Overman and Tomasi successfully employed tin(IV) chloride (SnCl₄) as the Lewis acid promoter for this cyclization.
Q3: What is the typical yield and diastereomeric ratio of the cyclopentenone products?
A3: The reaction is reported to produce the two cyclopentenone diastereomers in a combined yield of approximately 70-80%, with a diastereomeric ratio of roughly 3:1.
Q4: Are there alternative synthetic strategies to this intramolecular acylation for the synthesis of this compound?
A4: Yes, other total syntheses of this compound have been reported that utilize different key strategies. For instance, the synthesis by Danishefsky and coworkers does not involve a Friedel-Crafts acylation but instead relies on other methodologies to construct the core structure. Researchers can explore these alternative routes if they encounter insurmountable difficulties with the intramolecular acylation.
Q5: Can other Lewis acids be used, and how might they affect the reaction?
A5: While SnCl₄ is the reported Lewis acid, others like aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or boron trifluoride etherate (BF₃·OEt₂) could potentially promote the reaction. However, changing the Lewis acid can significantly impact the reaction's efficiency, diastereoselectivity, and byproduct formation. A systematic screening of Lewis acids would be necessary to determine the optimal promoter for a specific substrate or desired outcome.
Experimental Protocols & Data
Detailed Methodology for the Intramolecular Acylation
This protocol is adapted from the synthesis reported by Overman and Tomasi.
1. Preparation of the Acyl Chloride Precursor:
-
To a solution of the corresponding carboxylic acid (1.0 equivalent) in dichloromethane (CH₂Cl₂) at 0 °C is added oxalyl chloride (2.0 equivalents) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acyl chloride, which is used immediately in the next step.
2. Intramolecular Acylation:
-
A solution of the freshly prepared acyl chloride (1.0 equivalent) in dry dichloromethane (CH₂Cl₂) is cooled to -78 °C under an inert atmosphere (argon).
-
Tin(IV) chloride (SnCl₄, 1.2 equivalents) is added dropwise to the cooled solution.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate (NaHCO₃).
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product, a mixture of two cyclopentenone diastereomers, is purified by flash chromatography on silica gel.
Quantitative Data Summary
| Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Combined Yield (%) | Diastereomeric Ratio |
| SnCl₄ | CH₂Cl₂ | -78 | 1 | ~75 | ~3:1 |
Note: This data is based on the published synthesis. Actual results may vary depending on substrate purity, reagent quality, and precise reaction conditions.
Visualizations
Logical Workflow for Troubleshooting the Intramolecular Acylation
Caption: Troubleshooting workflow for the intramolecular acylation.
Conceptual Reaction Pathway
Caption: Conceptual pathway for the intramolecular acylation.
Improving the stability and solubility of Hispidospermidin in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability and solubility of Hispidospermidin in aqueous solutions. Given the limited specific data on this compound, the guidance provided is based on established methods for other poorly water-soluble fungal sesterterpenoids and should be adapted as a starting point for your experiments.
Troubleshooting Guides
Problem: Low Solubility of this compound in Aqueous Buffers
Possible Causes and Solutions:
| Cause | Suggested Solution | Experimental Protocol |
| Inherent Hydrophobicity | This compound, as a sesterterpenoid, is expected to have very low intrinsic water solubility. | Increase the solubility by using co-solvents, surfactants, or creating a cyclodextrin inclusion complex. |
| Incorrect pH of the Buffer | The ionization state of this compound (if it has ionizable groups) can significantly affect its solubility. | Perform a pH-solubility profile to identify the pH of maximum solubility. |
| Precipitation Over Time | The compound may initially dissolve but then precipitate out of solution. | Prepare a supersaturated solution followed by equilibration or use precipitation inhibitors. |
Problem: Degradation of this compound in Solution
Possible Causes and Solutions:
| Cause | Suggested Solution | Experimental Protocol |
| Hydrolysis | The ester or other labile functional groups in this compound may be susceptible to hydrolysis. | Adjust the pH to a range where stability is highest (often slightly acidic for many natural products) and store at low temperatures. |
| Oxidation | The presence of double bonds or other susceptible moieties can lead to oxidative degradation. | Degas solutions, use antioxidants (e.g., ascorbic acid, BHT), and protect from light. |
| Photodegradation | Exposure to light, especially UV, can cause degradation. | Work in a dark environment or use amber vials for all experiments and storage. |
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: Which organic co-solvents are recommended for initial stock solutions?
A2: For creating a concentrated stock solution, consider using water-miscible organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or methanol. It is crucial to keep the final concentration of the organic solvent in your aqueous experimental medium low (typically <1%) to avoid solvent-induced artifacts.
Q3: How can I improve the solubility of this compound for cell-based assays?
A3: For cell-based assays, forming an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), is a highly recommended method.[2][3] This can enhance solubility and bioavailability without the cytotoxicity associated with high concentrations of organic solvents. Nano-emulsions are another effective strategy.[4]
Q4: What are the typical signs of this compound degradation?
A4: Degradation can be observed as a loss of biological activity, a change in the appearance of the solution (e.g., color change, precipitation), or the appearance of new peaks and a decrease in the parent peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
Q5: How should I store this compound solutions to maximize stability?
A5: For short-term storage, aqueous solutions should be kept at 2-8°C and protected from light. For long-term storage, it is recommended to store aliquots of a stock solution in an organic solvent (e.g., DMSO) at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles and hydrolysis.
Quantitative Data Summary
The following tables present hypothetical, yet realistic, data for illustrative purposes to guide your experimental design.
Table 1: Hypothetical Solubility of this compound in Different Solvent Systems
| Solvent System | This compound Concentration (µg/mL) |
| Deionized Water | < 1 |
| Phosphate Buffered Saline (PBS), pH 7.4 | < 1 |
| PBS with 1% DMSO | 15 ± 2 |
| PBS with 5% Ethanol | 10 ± 1.5 |
| 10 mM HP-β-Cyclodextrin in PBS | 50 ± 5 |
| 5% (w/v) Polysorbate 80 in PBS | 80 ± 7 |
Table 2: Hypothetical Stability of this compound (10 µg/mL) in Aqueous Buffer (pH 7.4) at Different Temperatures
| Storage Temperature | % Remaining after 24 hours | % Remaining after 7 days |
| 37°C | 75% | 40% |
| 25°C (Room Temperature) | 90% | 70% |
| 4°C | >98% | 95% |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
Objective: To prepare a stock solution of this compound with enhanced aqueous solubility using hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Prepare a 40% (w/v) solution of HP-β-CD in PBS. This will be your cyclodextrin stock.
-
Weigh out the desired amount of this compound.
-
Add a small volume of the 40% HP-β-CD solution to the this compound powder to create a paste.
-
Gradually add more of the HP-β-CD solution while vortexing to bring the complex into solution.
-
Sonicate the solution in a water bath for 15-30 minutes to ensure complete complexation.
-
Sterile filter the final solution through a 0.22 µm filter.
-
Determine the final concentration of this compound using a validated analytical method such as HPLC-UV.
Protocol 2: HPLC Method for Quantification and Stability Assessment
Objective: To quantify the concentration of this compound and monitor its degradation over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN), HPLC grade
-
Water with 0.1% formic acid, HPLC grade
-
This compound standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
-
Chromatographic Conditions (Example):
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of this compound (likely in the 200-250 nm range)
-
Gradient: Start with a suitable gradient (e.g., 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions). This will need to be optimized.
-
-
Standard Curve Preparation: Prepare a series of dilutions of a this compound stock solution of known concentration in the mobile phase to generate a standard curve.
-
Sample Analysis: Inject your experimental samples and integrate the peak area corresponding to this compound.
-
Quantification: Determine the concentration in your samples by comparing the peak area to the standard curve.
-
Stability Assessment: To assess stability, analyze samples at different time points and calculate the percentage of this compound remaining compared to the initial (time zero) concentration.
Visualizations
Caption: Experimental workflow for preparing and analyzing this compound solutions.
Caption: Potential degradation pathways for this compound in aqueous solutions.
References
How to address off-target effects of Hispidospermidin in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of Hispidospermidin in cellular assays.
Introduction to this compound
This compound is a naturally occurring polyamine alkaloid known primarily for its potent inhibitory activity against Phospholipase C (PLC). PLC is a critical enzyme in signal transduction, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). While its on-target effects on PLC are well-documented, like many small molecule inhibitors, this compound may exhibit off-target activities that can complicate the interpretation of experimental results. This guide provides a framework for identifying, validating, and mitigating such effects.
Frequently Asked Questions (FAQs)
Q1: I'm observing a cellular phenotype that doesn't seem to be related to PLC inhibition. Could this be an off-target effect of this compound?
A1: Yes, it is possible. While this compound is a known PLC inhibitor, it may interact with other cellular targets. Unexplained phenotypes could arise from off-target binding. We recommend a systematic approach to deconvolve these effects, starting with ruling out experimental artifacts and then proceeding to specific off-target validation assays as detailed in our troubleshooting guides.
Q2: What are the most likely off-targets for a molecule like this compound?
A2: Given its chemical structure, potential off-targets could include other enzymes that have ATP-binding pockets, such as protein kinases, or other lipid-modifying enzymes. Due to the limited publicly available screening data for this compound, a broad-based screening approach is recommended to identify unanticipated interactions.
Q3: How can I be sure that the observed effect in my assay is due to PLC inhibition and not an off-target effect?
A3: The gold standard for attributing an observed effect to a specific target is to use multiple, structurally distinct inhibitors of the same target and observe a similar phenotype. Additionally, genetic approaches, such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the intended target (PLC), can be employed. If the phenotype persists after genetic ablation of the target, it is likely an off-target effect.
Q4: At what concentration should I use this compound to minimize off-target effects?
A4: It is crucial to perform a dose-response curve for this compound in your specific cellular assay to determine the lowest effective concentration that elicits the desired on-target phenotype. Off-target effects are often observed at higher concentrations. Comparing the IC50 for your observed phenotype with the known IC50 for PLC inhibition can provide initial clues. A significant rightward shift in the dose-response for the phenotype of interest compared to PLC inhibition may suggest an off-target effect.
Troubleshooting Guides
Issue 1: Inconsistent or Unexplained Cytotoxicity
You observe significant cell death in your cellular assay at concentrations of this compound that you expect to be non-toxic based on its reported PLC inhibitory activity.
Possible Cause: Off-target cytotoxic effects.
Troubleshooting Workflow:
Troubleshooting Workflow for Inconsistent Cytotoxicity.
Detailed Steps:
-
Perform Standard Cytotoxicity Assays:
-
Protocol: Seed cells at an appropriate density in a 96-well plate. The following day, treat with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for the duration of your experiment. Measure cell viability using a standard method like the MTT assay or a luminescence-based assay such as CellTiter-Glo®.
-
Data Analysis: Calculate the IC50 value for cytotoxicity.
-
-
Compare with On-Target Potency:
-
Compare the determined cytotoxic IC50 to the reported IC50 of this compound for PLC inhibition (typically in the low micromolar range).
-
If the cytotoxic IC50 is significantly higher than the PLC inhibitory IC50, the cytotoxicity is likely due to off-target effects at those higher concentrations.
-
-
Further Investigation:
-
If off-target cytotoxicity is suspected, use the lowest effective concentration of this compound that inhibits PLC without causing significant cell death.
-
Characterize the mechanism of cell death using assays for apoptosis (e.g., caspase-3/7 activity, Annexin V staining) and necrosis (e.g., LDH release, propidium iodide uptake) to understand the off-target pathway.
-
Issue 2: Unexpected Phenotype Unrelated to Known PLC Signaling
You observe a phenotype, for example, a change in cell morphology or gene expression, that is not typically associated with the canonical PLC/IP3/DAG pathway.
Possible Cause: Inhibition of an unknown off-target, such as a protein kinase.
Troubleshooting Workflow:
Workflow for Investigating Unexpected Phenotypes.
Detailed Steps:
-
Confirm On-Target Engagement:
-
At the concentration of this compound that produces the unexpected phenotype, confirm that PLC is indeed inhibited. This can be done by measuring IP3 levels or DAG-downstream signaling (e.g., PKC activation).
-
-
Broad-Spectrum Off-Target Screening:
-
Kinase Profiling: Since many inhibitors are promiscuous towards kinases, a broad kinase screen is a valuable first step. Commercial services can screen this compound against a large panel of kinases to identify potential off-target interactions.[1]
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful technique to identify direct binding of a compound to its target in a cellular context.[2][3] By coupling CETSA with mass spectrometry (MS), a proteome-wide survey of this compound's binding partners can be performed.[2][4]
-
-
Data Analysis and Hit Identification:
-
Analyze the data from the screens to identify proteins that show significant interaction with this compound.
-
-
Orthogonal Validation:
-
Validate the identified hits using independent methods. For example, if a kinase is identified as a potential off-target, test the effect of this compound on the purified kinase in an in vitro activity assay.
-
Use genetic approaches (siRNA or CRISPR) to deplete the identified off-target and see if the unexpected phenotype is rescued.
-
Quantitative Data Summary (Illustrative)
Due to the lack of publicly available broad-spectrum screening data for this compound, the following tables are illustrative examples of what such data might look like and how it should be interpreted.
Table 1: Illustrative Kinase Selectivity Profile for this compound at 10 µM
| Kinase Target | % Inhibition | Potential Implication |
| PLCβ1 (On-target) | 95% | Expected on-target activity |
| Kinase A | 85% | Strong off-target hit |
| Kinase B | 60% | Moderate off-target hit |
| Kinase C | 15% | Likely not a significant off-target |
| Kinase D | 5% | No significant interaction |
Table 2: Illustrative IC50 Values for this compound Against On- and Off-Targets
| Target | IC50 (µM) | Selectivity Ratio (Off-target IC50 / On-target IC50) | Interpretation |
| PLCβ1 | 1.5 | - | Potent on-target activity |
| Kinase A | 5.0 | 3.3 | Low selectivity; high potential for off-target effects |
| Kinase B | 25.0 | 16.7 | Moderate selectivity |
Key Experimental Protocols
Protocol 1: Kinase Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Format: This is typically performed by a specialized contract research organization (CRO). The most common format is a radiometric assay (e.g., using ³³P-ATP) or a luminescence-based assay (e.g., ADP-Glo™).[1]
-
Kinase Panel: Select a broad panel of kinases representing different families of the kinome.
-
Screening: this compound is typically screened at a single high concentration (e.g., 10 µM) to identify initial hits.
-
Data Analysis: The percentage of inhibition for each kinase is calculated. Hits are typically defined as kinases showing >50% or >80% inhibition.
-
Follow-up: For significant hits, a dose-response curve is generated to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify the direct binding targets of this compound in intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control (DMSO) for a defined period.
-
Heat Shock: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection:
-
Western Blotting (for specific targets): Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the protein of interest (e.g., PLC or a suspected off-target). A shift in the melting curve upon this compound treatment indicates direct binding.
-
Mass Spectrometry (for proteome-wide analysis): The soluble protein fractions from different temperature points are processed for proteomic analysis (e.g., TMT labeling and LC-MS/MS). This allows for the simultaneous assessment of thermal stability changes across thousands of proteins.[2][4]
-
-
Data Analysis: Identify proteins that show a significant thermal shift in the presence of this compound.
Signaling Pathway Diagram
Diagram 1: Canonical PLC Signaling and a Hypothetical Off-Target Kinase Pathway
PLC signaling and a hypothetical off-target kinase pathway.
This diagram illustrates how this compound inhibits its intended target, PLC, thereby blocking the downstream signaling cascade. It also depicts a hypothetical scenario where this compound inhibits an off-target, "Kinase A," leading to a separate, unintended cellular response. Understanding both pathways is crucial for accurate data interpretation.
References
- 1. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [france.promega.com]
- 2. researchgate.net [researchgate.net]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Synthetic Hispidospermidin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purification of synthetic Hispidospermidin.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of synthetic this compound in a question-and-answer format.
Question 1: Low Recovery of this compound after Column Chromatography
Answer:
Low recovery of this compound from column chromatography can be attributed to several factors. Firstly, the compound may be irreversibly adsorbed onto the stationary phase. This compound, being a polycyclic alkaloid with multiple nitrogen atoms, can exhibit strong interactions with silica gel.
Potential Solutions:
-
Choice of Stationary Phase: Consider using a less acidic stationary phase such as alumina (neutral or basic) or a polymer-based reversed-phase column.
-
Solvent System Modification: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, into the mobile phase to reduce tailing and improve elution from silica gel.
-
Alternative Chromatography Techniques: Employ solid-phase extraction (SPE) for a preliminary cleanup of the crude product to remove highly polar or non-polar impurities before the main chromatographic step.
Question 2: Co-elution of Impurities with this compound
Answer:
Co-elution of impurities is a common challenge, especially with structurally similar byproducts from the synthesis. The complex structure of this compound allows for the formation of various stereoisomers or degradation products that may have similar polarities.
Potential Solutions:
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC is the method of choice. A systematic screening of different columns (e.g., C18, C8, Phenyl-Hexyl) and mobile phase compositions is recommended.
-
Gradient Elution Optimization: Fine-tuning the gradient slope in both normal-phase and reversed-phase chromatography can enhance the separation of closely eluting compounds.
-
Orthogonal Purification Methods: Combining different purification techniques based on different separation principles can be effective. For instance, an initial normal-phase chromatography step can be followed by a reversed-phase HPLC polishing step.
Question 3: Difficulty in Achieving High Purity (>98%) for Final Compound
Answer:
Achieving high purity is often the final and most challenging step. Trace impurities may persist even after multiple chromatographic runs.
Potential Solutions:
-
Crystallization: If this compound can be crystallized, this is an excellent method for achieving high purity. A systematic screening of various solvents and solvent combinations is necessary. Techniques like slow evaporation, vapor diffusion, or cooling crystallization can be explored.
-
Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, preparative TLC can provide excellent resolution to remove stubborn impurities.
-
Salt Formation and Recrystallization: As this compound is basic, forming a salt with a suitable acid (e.g., HCl, tartaric acid) and recrystallizing the salt can be a powerful purification technique. The pure salt can then be neutralized to obtain the free base.
Frequently Asked Questions (FAQs)
Q1: What is the typical nature of impurities in a synthetic route to this compound?
A1: Impurities can include unreacted starting materials, reagents, byproducts from side reactions (e.g., incomplete cyclizations, epimerization), and degradation products. Given its complex polycyclic structure, diastereomers are common impurities that can be challenging to separate.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of techniques is recommended for accurate purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Coupled with UV or Mass Spectrometry (MS) detection for quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identification of the main product and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any residual solvent or structural impurities.
Q3: How can I improve the solubility of crude this compound for purification?
A3: this compound is a complex alkaloid and may have limited solubility in common organic solvents. To improve solubility for chromatographic loading, consider using a stronger, more polar solvent system initially, or a co-solvent system. For reversed-phase chromatography, dissolving the crude material in a small amount of a strong solvent like DMSO or DMF before diluting with the mobile phase is a common practice.
Data Presentation
Table 1: Comparison of Purification Strategies for Synthetic this compound
| Purification Strategy | Initial Purity (%) | Final Purity (%) | Yield (%) | Throughput |
| Silica Gel Chromatography (Single Pass) | 65 | 85-90 | 70 | High |
| Alumina Chromatography | 65 | 88-92 | 75 | High |
| Solid-Phase Extraction (SPE) + Silica Gel | 65 | 90-95 | 65 | Medium |
| Preparative HPLC (C18) | 90 | >98 | 80 | Low |
| Crystallization | 95 | >99 | 90 | Variable |
Experimental Protocols
Protocol 1: Preparative HPLC Purification of Synthetic this compound
-
Sample Preparation: Dissolve 100 mg of crude this compound (pre-purified by silica gel chromatography, ~90% purity) in 2 mL of the initial mobile phase solvent mixture. Filter the solution through a 0.45 µm syringe filter.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start with a shallow gradient, for example, 30-70% B over 40 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
-
Fraction Collection: Collect fractions based on the elution profile of the main peak.
-
Post-Purification: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions with >98% purity. Remove the solvent under reduced pressure. To remove residual TFA, the residue can be co-evaporated with a neutral solvent or re-dissolved and lyophilized.
Protocol 2: Crystallization of this compound
-
Solvent Screening: In small vials, test the solubility of ~5 mg of purified this compound (>95% purity) in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexanes) and solvent mixtures.
-
Crystallization Setup:
-
Dissolve the purified this compound in a minimal amount of a suitable hot solvent in which it is sparingly soluble at room temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4 °C).
-
-
Crystal Collection: Collect the formed crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: A typical experimental workflow for the purification of synthetic this compound.
Caption: A decision-making diagram for troubleshooting low purity issues.
Optimizing reaction conditions for specific steps in Hispidospermidin synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing key reaction steps in the total synthesis of Hispidospermidin. The information is based on established synthetic routes and aims to address specific challenges researchers may encounter.
I. Troubleshooting Guides
This section addresses common issues encountered during pivotal stages of the this compound synthesis, offering potential causes and recommended solutions.
Conjugate Addition / Robinson Annulation Sequence
The formation of the tetracyclic core of this compound often begins with a conjugate addition followed by a Robinson annulation. Low yields and side product formation are common hurdles.
Question: Why am I observing low yields or incomplete reaction in the Robinson Annulation step?
Possible Causes & Troubleshooting Steps:
-
Insufficient Enolate Formation: The initial Michael addition requires the quantitative formation of an enolate from the diketone precursor.
-
Solution: Ensure the base used (e.g., potassium hydroxide) is of high purity and the solvent (e.g., methanol) is anhydrous. Consider using a stronger, non-nucleophilic base like KHMDS or LDA if substrate decomposition is not an issue.
-
-
Steric Hindrance: The complex, sterically demanding nature of the advanced intermediates in the this compound synthesis can hinder both the initial conjugate addition and the subsequent intramolecular aldol condensation.
-
Solution: A higher reaction temperature or longer reaction times might be necessary. However, monitor the reaction closely for decomposition. The use of a less sterically hindered enone Michael acceptor, if the synthesis allows, could also be explored.
-
-
Unfavorable Equilibrium: The intramolecular aldol condensation is a reversible reaction.
-
Solution: The removal of water as it is formed can drive the reaction towards the annulated product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
-
Incorrect Reaction Concentration: The intramolecular nature of the aldol condensation is favored at lower concentrations to minimize intermolecular side reactions.
-
Solution: Experiment with a range of concentrations to find the optimal balance between reaction rate and suppression of intermolecular side products.
-
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Base | KOH | KHMDS or LDA | More efficient enolate formation, potentially higher yield. |
| Temperature | Reflux in MeOH | Stepwise increase, e.g., 50-80 °C | Improved rate for sterically hindered substrates. |
| Water Removal | None | Dean-Stark trap | Drives equilibrium towards product, increasing yield. |
| Concentration | 0.1 M | 0.01 - 0.05 M | Reduced intermolecular side products. |
Logical Troubleshooting Flow for Robinson Annulation:
Caption: Troubleshooting workflow for low yields in the Robinson annulation step.
Reductive Amination
The final step in many this compound syntheses involves the reductive amination of a late-stage ketone intermediate with a complex amine (a spermidine derivative). This reaction can be plagued by low conversion and the formation of side products.[1]
Question: I am observing incomplete reaction or the formation of multiple products during the final reductive amination. What can I do?
Possible Causes & Troubleshooting Steps:
-
Steric Hindrance at the Ketone: The ketone in the tetracyclic core is sterically encumbered, which can slow down the initial imine formation.
-
Solution: The use of a Lewis acid catalyst, such as Ti(OiPr)₄ or ZnCl₂, can activate the ketone towards nucleophilic attack. Ensure anhydrous conditions as water can inhibit the Lewis acid.
-
-
Poor Nucleophilicity of the Amine: The complex spermidine-derived amine may have reduced nucleophilicity due to its size and potential for intramolecular hydrogen bonding.
-
Solution: Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can increase the rate of imine formation. The choice of a mildly acidic catalyst (e.g., acetic acid) can also facilitate the reaction.
-
-
Choice of Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce the starting ketone before imine formation is complete.
-
Solution: A milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is recommended as they are less likely to reduce the ketone at neutral or slightly acidic pH.[1]
-
-
Imine Hydrolysis: The intermediate imine can be susceptible to hydrolysis, especially if the reaction is run for extended periods or if water is present.
-
Solution: Ensure all reagents and solvents are scrupulously dried. The addition of a drying agent like molecular sieves to the reaction mixture can be beneficial.
-
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Catalyst | None | Ti(OiPr)₄ or catalytic AcOH | Accelerated imine formation. |
| Reducing Agent | NaBH₄ | NaBH(OAc)₃ or NaBH₃CN | Selective reduction of the imine over the ketone. |
| Solvent | MeOH | Anhydrous DCE or THF | Minimizes imine hydrolysis and is compatible with NaBH(OAc)₃. |
| Additives | None | 4Å Molecular Sieves | Removes trace water, preventing imine hydrolysis. |
Experimental Workflow for Optimized Reductive Amination:
Caption: Step-by-step experimental workflow for an optimized reductive amination.
II. Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the total synthesis of this compound to focus on for optimization?
A1: Based on published syntheses, the key steps that often require careful optimization are the conjugate addition-Robinson annulation to form the polycyclic core and the final reductive amination to introduce the spermidine side chain.[1] These steps involve complex transformations with sterically hindered intermediates where minor changes in reaction conditions can significantly impact yield and purity.
Q2: Are there alternative strategies for the cycloetherification of the unactivated methylene group?
A2: The original synthesis by Danishefsky and co-workers employed a clever intramolecular C-H activation/cycloetherification.[1] Alternative approaches could involve radical-mediated cyclizations or the use of modern transition-metal-catalyzed C-H activation/etherification methodologies. These newer methods might offer milder reaction conditions and improved functional group tolerance.
Q3: How can I monitor the progress of the intramolecular carbomercuration reaction?
A3: Monitoring this reaction can be challenging due to the nature of the organomercury intermediate. Thin-layer chromatography (TLC) can be used to follow the disappearance of the starting material. 1H NMR spectroscopy can also be employed by taking aliquots from the reaction mixture, quenching them, and analyzing the crude spectrum for the appearance of new signals corresponding to the cyclized product and the disappearance of the acetylenic proton signal.
Q4: What are some common side reactions to be aware of during the reduction-ketonization sequence?
A4: A key challenge in this sequence is achieving selective reduction. Over-reduction to the corresponding alcohol is a potential side reaction. Careful control of the reducing agent stoichiometry and reaction temperature is crucial. The ketonization step, which is often acid-catalyzed, can sometimes lead to undesired rearrangements or elimination if the conditions are too harsh or the reaction time is prolonged.
III. Experimental Protocols
Detailed Protocol for Reductive Amination
This protocol is a generalized procedure based on common practices for challenging reductive aminations and should be adapted and optimized for the specific late-stage intermediate in the this compound synthesis.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the ketone intermediate (1.0 equiv.) and anhydrous 1,2-dichloroethane (DCE, 0.05 M).
-
Amine Addition: Add the spermidine derivative (1.2-1.5 equiv.) to the solution.
-
Imine Formation: Add acetic acid (1.1 equiv.) and stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.
-
Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the imine intermediate by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane (3 x volume). Combine the organic layers.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
References
Degradation pathways of Hispidospermidin and how to prevent them
Welcome to the Technical Support Center for Hispidospermidin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways of this compound and to offer strategies for its prevention. The information provided herein is based on the chemical structure of this compound and established degradation patterns of similar molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a polycyclic alkaloid with a trimethylspermidin side chain, known for its activity as a phospholipase C (PLC) inhibitor.[1] Its complex structure makes it susceptible to degradation, which can lead to a loss of biological activity and the formation of potentially interfering or toxic byproducts. Understanding its stability is crucial for accurate experimental results and for the development of stable pharmaceutical formulations.
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound have not been extensively reported in the literature, based on its structure, two primary pathways can be hypothesized:
-
Oxidative Degradation of the Spermidine Side Chain: The tertiary amine groups in the trimethylspermidine side chain are susceptible to oxidation.[2][3] This can be initiated by atmospheric oxygen, trace metal ions, or reactive oxygen species. This oxidative cleavage can lead to the formation of smaller amine fragments and aldehydes, potentially altering the molecule's interaction with its biological target.[2]
-
Degradation of the Polycyclic Core: The polycyclic structure may be susceptible to degradation under harsh conditions such as strong acidity, basicity, or high temperatures, which are known to affect the stability of alkaloids.[4][5][6]
Q3: How can I prevent the degradation of this compound in my experiments?
Preventing degradation involves a multi-faceted approach:
-
Control of Storage Conditions: Store solid this compound in a tightly sealed container at low temperatures (e.g., -20°C) and protected from light.[7][8] For solutions, it is advisable to prepare them fresh. If storage is necessary, use airtight vials and store at -20°C for short periods.
-
Use of Antioxidants: For in vitro assays, the inclusion of antioxidants may help to prevent oxidative degradation of the spermidine moiety.[9]
-
pH Control: Maintain the pH of the experimental buffer within a stable range, as extremes in pH can promote the degradation of alkaloids.[4][5][10]
-
Light Protection: Conduct experiments under subdued light or use amber-colored labware to prevent photolytic degradation.[7][11][12]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of this compound activity over time in solution. | Oxidative degradation of the spermidine side chain. | Prepare fresh solutions for each experiment. If storage is unavoidable, purge the solution with an inert gas (e.g., argon or nitrogen) before sealing and freezing. Consider adding a suitable antioxidant to your buffer system after verifying its compatibility with your assay. |
| Inconsistent results between experimental batches. | Degradation due to variations in light exposure or temperature during the experiment. | Standardize the experimental setup to minimize light exposure by using amber tubes or covering them with foil.[8][11] Ensure a consistent temperature is maintained throughout the experiment. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct a forced degradation study (see protocol below) to identify potential degradation products and establish a stability-indicating analytical method. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure to identify the degradation pathways and products of this compound under various stress conditions.[13][14][15][16]
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.
- Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.
- Thermal Degradation: Incubate the solid compound or the stock solution at a high temperature (e.g., 80°C).
- Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.[7][11]
3. Time Points:
- Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
4. Sample Analysis:
- Neutralize the acidic and basic samples.
- Analyze all samples by a stability-indicating method, such as reverse-phase high-performance liquid chromatography with UV detection and coupled to a mass spectrometer (RP-HPLC-UV/MS) to separate and identify the parent compound and any degradation products.[17][18][19]
Table 1: Recommended Stress Conditions for Forced Degradation Study
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 hours |
| Thermal | None | 80°C | 48 hours |
| Photolytic | None | Room Temperature | 24 hours |
Visualizations
Logical Workflow for Investigating and Preventing Degradation
Caption: Workflow for this compound Degradation Analysis.
Hypothesized Degradation Pathways of this compound
Caption: Potential Degradation Pathways of this compound.
Conceptual Signaling Pathway: Effect of this compound and its Degradation Products
Caption: Conceptual Impact on PLC Signaling.
References
- 1. This compound, a novel phospholipase C inhibitor produced by Chaetosphaeronema hispidulum (Cda) Moesz NR 7127. II. Isolation, characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How important is the oxidative degradation of spermine?: minireview article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 8. lfatabletpresses.com [lfatabletpresses.com]
- 9. US8007737B2 - Use of antioxidants to prevent oxidation and reduce drug degradation in drug eluting medical devices - Google Patents [patents.google.com]
- 10. africaresearchconnects.com [africaresearchconnects.com]
- 11. pharmamanual.com [pharmamanual.com]
- 12. contractpharma.com [contractpharma.com]
- 13. lubrizolcdmo.com [lubrizolcdmo.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. sgs.com [sgs.com]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for consistent Hispidospermidin experimental results
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to achieving consistent and reliable experimental results with Hispidospermidin. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and curated data to support your research endeavors.
Troubleshooting Guide
Encountering variability in your experiments? This guide provides a structured approach to identifying and resolving common issues.
dot
Validation & Comparative
A Comparative Guide to the Efficacy of Hispidospermidin and Other PLC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Hispidospermidin with other commonly used Phospholipase C (PLC) inhibitors. The information is intended to assist researchers in selecting the most appropriate inhibitor for their experimental needs, with a focus on objective performance data and experimental methodologies.
Introduction to Phospholipase C and its Inhibition
Phospholipase C (PLC) enzymes are a crucial component of cellular signal transduction pathways. They catalyze the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). These messengers, in turn, regulate a multitude of cellular processes, including intracellular calcium release and protein kinase C (PKC) activation. Given their central role in signaling, PLC isoforms are significant targets for therapeutic intervention in various diseases. The inhibition of PLC activity is a key strategy for studying these pathways and for the development of new drugs.
Comparative Efficacy of PLC Inhibitors
This section provides a comparative analysis of this compound and other well-known PLC inhibitors. The data presented is a collation from various studies, and it is important to note that direct comparative studies under identical experimental conditions are limited.
Quantitative Data on Inhibitor Potency
The following table summarizes the available quantitative data (IC50 values) for this compound and other common PLC inhibitors. It is important to consider that the inhibitory potency can vary significantly depending on the PLC isoform, the substrate used, and the specific assay conditions.
| Inhibitor | Target | IC50 Value | Source Organism/System |
| This compound | Rat Brain PLC (isoform mixture) | 16 µM | Rat |
| U73122 | Recombinant Human PLC-β2 | ~6 µM | Human |
| Recombinant Human PLC-β3 | ~6 µM | Human | |
| Platelet PLC (PIP2 hydrolysis) | Ki = 40 µM | Human | |
| Platelet PLC (PI hydrolysis) | Ki = 9 µM | Human | |
| fMLP-induced PLC in neutrophils | 0.62 µM | Human | |
| D609 | Phosphatidylcholine-specific PLC (PC-PLC) | - | - |
| Group IV Cytosolic PLA2 (cPLA2) | Ki = 86.25 µM | Bovine | |
| A23187-stimulated arachidonic acid release | ~375 µM | MDCK cells | |
| Neomycin Sulfate | Soluble and Membrane-associated PLC | 100 µM | Catharanthus roseus |
Note: The IC50 value for this compound is based on a mixture of PLC isoforms from rat brain, and further studies are needed to determine its potency against specific human PLC isoforms. The data for other inhibitors is derived from various sources and experimental conditions, which should be taken into account when comparing their efficacy.
Mechanism of Action
-
This compound : Discovered from the fungus Chaetosphaeronema hispidulum, this compound is a novel PLC inhibitor.[1][2] Its precise mechanism of action and selectivity against different PLC isoforms require further investigation.
-
U73122 : This is a widely used PLC inhibitor, although its specificity has been a subject of debate. It is reported to inhibit PLC activity, but some studies suggest it can also activate certain PLC isoforms under specific cell-free conditions.[3] Its effects may also be independent of PLC inhibition in some cellular contexts.[4] U73122 is known to be more potent against the PLC-β2 and -β3 isoforms.[3][5]
-
D609 : This compound is primarily known as an inhibitor of phosphatidylcholine-specific PLC (PC-PLC).[6] However, it also exhibits inhibitory activity against cytosolic phospholipase A2 (cPLA2), indicating a broader specificity.[7]
-
Neomycin Sulfate : An aminoglycoside antibiotic, neomycin is a known PLC inhibitor.[1] Its inhibitory effect has been demonstrated in plant systems, with an IC50 of 100 µM for both soluble and membrane-associated PLC.[8]
Experimental Protocols
Accurate assessment of PLC inhibition requires robust and well-defined experimental protocols. Below are detailed methodologies for two common types of PLC activity assays.
Fluorescence-Based PLC Inhibition Assay
This assay utilizes a fluorogenic substrate that mimics PIP2. Cleavage by PLC results in a fluorescent product that can be quantified.
Materials:
-
Purified human PLC isoforms (e.g., PLC-β, PLC-γ, PLC-δ)
-
Fluorogenic PLC substrate (e.g., a synthetic substrate that releases a fluorescent molecule upon cleavage)
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM CaCl2, 1 mM DTT, 0.05% (w/v) CHAPS
-
Test inhibitors (this compound and others) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add 1 µL of the diluted inhibitor solution to each well. For control wells, add 1 µL of DMSO.
-
Add 20 µL of the purified PLC enzyme solution (at a predetermined optimal concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution (at a concentration near its Km value).
-
Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals for 30-60 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Radiolabeled PIP2 PLC Inhibition Assay
This classic assay measures the hydrolysis of radiolabeled [3H]PIP2.
Materials:
-
Purified human PLC isoforms
-
[3H]phosphatidylinositol 4,5-bisphosphate ([3H]PIP2)
-
Unlabeled PIP2
-
Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 2 mM CaCl2, 1 mM DTT
-
Lipid vesicles (e.g., phosphatidylcholine/phosphatidylserine)
-
Test inhibitors dissolved in DMSO
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare mixed lipid vesicles containing a known amount of unlabeled PIP2 and a tracer amount of [3H]PIP2.
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a reaction tube, combine the assay buffer, purified PLC enzyme, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Start the reaction by adding the [3H]PIP2-containing lipid vesicles.
-
Incubate the reaction at 37°C for a specific time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an acidic quench solution (e.g., 0.1 M HCl).
-
Extract the lipids using a chloroform/methanol mixture. The aqueous phase will contain the radiolabeled inositol phosphates (the product), while the organic phase will contain the unreacted [3H]PIP2.
-
Transfer an aliquot of the aqueous phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the amount of product formed and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Visualizing PLC Signaling and Experimental Workflow
To aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
PLC Signaling Pathway
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. U-73122, an aminosteroid phospholipase C inhibitor, may also block Ca2+ influx through phospholipase C-independent mechanism in neutrophil activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. signal-transducer-and-activator-of-transcription-5.com [signal-transducer-and-activator-of-transcription-5.com]
- 6. Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D609, an inhibitor of phosphatidylcholine-specific phospholipase C, inhibits group IV cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of different inhibitors on phospholipase C activity in Catharanthus roseus transformed roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Structural Landscape of Hispidospermidin Analogs for Therapeutic Advantage
A comprehensive analysis of the structural modifications of Hispidospermidin and their impact on biological activity remains a critical but underexplored area of research. While direct and extensive Structure-Activity Relationship (SAR) studies on a wide range of this compound analogs are not abundantly available in the public domain, the foundational understanding of its core structure and the SAR of related compounds provide valuable insights for researchers, scientists, and drug development professionals. This guide aims to synthesize the available information to offer a comparative framework for understanding the potential therapeutic applications of this compound analogs, with a primary focus on their anticancer and enzyme inhibitory activities.
This compound, a natural product isolated from the fungus Chaetosphaeronema hispidum, has garnered significant interest due to its potent inhibitory activity against phospholipase C (PLC), a key enzyme in cellular signaling pathways implicated in cancer and other diseases. The unique tricyclic structure of this compound, featuring a spermidine-like polyamine chain, presents a compelling scaffold for medicinal chemists to explore. The development of analogs aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity.
Comparative Analysis of Biological Activity
Due to the limited availability of a broad spectrum of publicly accessible quantitative data on diverse this compound analogs, a detailed comparative table with extensive experimental data is not feasible at this time. Research in this specific area appears to be in its nascent stages or is proprietary. However, based on the general principles of medicinal chemistry and SAR studies of other polyamine-containing natural products, we can infer potential trends in the activity of this compound analogs.
It is hypothesized that modifications to the following key structural features of the this compound core would significantly influence its biological activity:
-
The Polyamine Chain: Alterations in the length and substitution of the polyamine chain are expected to impact the molecule's interaction with the target enzyme's binding site. Modifications could include N-alkylation, N-acylation, or the introduction of conformational constraints.
-
The Tricyclic Core: Modifications to the tricyclic ring system, such as altering ring size, introducing heteroatoms, or adding substituents, could affect the overall shape and electronic properties of the molecule, thereby influencing its binding affinity and selectivity.
-
The Hydroxyl Groups: The stereochemistry and presence of hydroxyl groups are likely crucial for target recognition and binding. Esterification, etherification, or removal of these groups would provide valuable SAR data.
Key Signaling Pathway: Phospholipase C (PLC) Inhibition
This compound is a known inhibitor of Phospholipase C (PLC), particularly the PLC-γ1 isoform, which is often overexpressed in various cancers. PLC-γ1 plays a crucial role in signal transduction pathways that regulate cell growth, proliferation, and differentiation. By inhibiting PLC-γ1, this compound and its analogs can disrupt these signaling cascades, leading to anti-proliferative effects.
Caption: Inhibition of the PLC-γ1 signaling pathway by this compound analogs.
Experimental Protocols
Phospholipase C (PLC) Inhibition Assay
This assay is fundamental to determining the inhibitory potency of this compound analogs against PLC enzymes.
-
Principle: The enzymatic activity of PLC is measured by monitoring the hydrolysis of a fluorescent or radiolabeled phosphatidylinositol 4,5-bisphosphate (PIP2) substrate.
-
Methodology:
-
Recombinant human PLC-γ1 is incubated with varying concentrations of the this compound analog.
-
The fluorescently labeled PIP2 substrate is added to initiate the reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated, and the amount of hydrolyzed product (in a fluorescent assay, this could be a change in fluorescence intensity or polarization) is quantified using a plate reader.
-
The concentration of the analog that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
-
Cell Proliferation Assay (e.g., MTT or WST-1 Assay)
This assay assesses the cytotoxic or cytostatic effects of the analogs on cancer cell lines.
-
Principle: These colorimetric assays measure the metabolic activity of viable cells. A reduction in metabolic activity is indicative of cell death or inhibition of proliferation.
-
Methodology:
-
Cancer cells (e.g., those known to overexpress PLC-γ1, such as certain breast or lung cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the this compound analog.
-
After a specified incubation period (e.g., 48 or 72 hours), the MTT or WST-1 reagent is added to each well.
-
The reagent is converted by mitochondrial dehydrogenases in viable cells into a colored formazan product.
-
The absorbance of the formazan product is measured using a microplate reader.
-
The concentration of the analog that causes a 50% reduction in cell viability (IC50) is determined.
-
Experimental Workflow for SAR Studies
The systematic evaluation of this compound analogs would follow a well-defined workflow to establish a clear structure-activity relationship.
Caption: A typical workflow for the SAR study of this compound analogs.
Future Directions
The development of potent and selective this compound analogs holds significant promise for the development of novel therapeutics. Future research should focus on:
-
Systematic Synthesis: The synthesis and biological evaluation of a diverse library of this compound analogs with systematic modifications to the core scaffold and polyamine chain.
-
Quantitative SAR (QSAR) Studies: The development of QSAR models to quantitatively correlate the structural features of the analogs with their biological activity, which can guide the design of more potent compounds.
-
Target Selectivity Profiling: Assessing the selectivity of promising analogs against different PLC isoforms and other related enzymes to minimize off-target effects.
-
In Vivo Efficacy and Pharmacokinetic Studies: Evaluating the therapeutic potential of lead compounds in animal models of cancer and determining their absorption, distribution, metabolism, and excretion (ADME) properties.
A Comparative Analysis of the Biological Effects of Hispidospermidin and its Stereoisomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the known biological effects of Hispidospermidin and explores the potential impact of its stereochemistry. While direct comparative studies on this compound's stereoisomers are not currently available in published literature, this guide synthesizes existing knowledge on this compound, general principles of stereoisomerism in pharmacology, and structure-activity relationships of other phospholipase C inhibitors to provide a framework for future research.
This compound, a novel fungal metabolite isolated from Chaetosphaeronema hispidulum, has been identified as a potent inhibitor of phospholipase C (PLC).[1][2] PLC enzymes are critical components of cellular signaling pathways, and their dysregulation is implicated in various diseases, making inhibitors like this compound promising candidates for therapeutic development. The complex, caged structure of this compound, featuring a trimethylspermidine side chain, presents multiple chiral centers, suggesting the existence of numerous stereoisomers.[1] The spatial arrangement of atoms in a molecule can significantly influence its biological activity, a principle of fundamental importance in drug discovery.[3][4][5]
The Critical Role of Stereochemistry in Biological Activity
Stereoisomers, molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms, often exhibit distinct pharmacological properties.[3][4][5] This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. One enantiomer (a non-superimposable mirror image) of a drug may elicit the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[4][5] Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial steps in drug development.
Known Biological Activity of this compound
The primary reported biological activity of this compound is the inhibition of phospholipase C. An early study demonstrated that this compound inhibits rat brain phospholipase C with an IC50 value of 16 μM.[2] This inhibitory activity makes it a valuable tool for studying PLC-mediated signaling and a potential starting point for the development of new therapeutics.
Structure-Activity Relationship (SAR) Insights from Other PLC Inhibitors
While specific SAR studies on this compound stereoisomers are lacking, research on other PLC inhibitors provides valuable insights into the structural features that govern their activity. Studies on substrate analog inhibitors of bacterial PI-PLC have highlighted the importance of both the lipid portion and the inositol phosphate headgroup for binding to the enzyme's active site.[2][6] Specifically, the hydrophobicity and chain length of the lipid components significantly influence inhibitory potency.[1][2] These findings suggest that the stereochemical configuration of the intricate caged structure and the trimethylspermidine side chain of this compound likely plays a critical role in its interaction with the PLC active site. Variations in the spatial orientation of these features among different stereoisomers could lead to significant differences in their inhibitory efficacy.
Experimental Protocols for Comparative Analysis
To facilitate research into the comparative biological effects of this compound and its potential stereoisomers, a detailed experimental protocol for an in vitro phospholipase C inhibition assay is provided below. Researchers who successfully synthesize the stereoisomers of this compound can utilize this method to determine and compare their respective inhibitory activities.
In Vitro Phospholipase C (PLC) Inhibition Assay
This protocol is adapted from established methods for measuring PLC activity.[7][8][9][10]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its stereoisomers against a specific PLC isozyme.
Materials:
-
Purified PLC enzyme (e.g., from bovine brain or recombinant human PLC)
-
Phosphatidylinositol 4,5-bisphosphate (PIP2) substrate (radiolabeled or fluorescently tagged)
-
Assay Buffer: e.g., 20 mM HEPES (pH 7.2), 100 mM NaCl, 2 mM CaCl2, 1 mM DTT, 0.1% CHAPS
-
This compound and its synthesized stereoisomers, dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader (for fluorescent assays) or scintillation counter (for radioactive assays)
-
Quenching solution (e.g., 10% trichloroacetic acid for radioactive assays)
Procedure:
-
Enzyme Preparation: Dilute the purified PLC enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound and its stereoisomers in the assay buffer. The final concentration range should span several orders of magnitude around the expected IC50 value. Include a vehicle control (DMSO) without any inhibitor.
-
Reaction Initiation: In a 96-well plate, add the diluted enzyme to each well. Then, add the different concentrations of the test compounds (this compound and its stereoisomers) to the respective wells.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the PIP2 substrate to each well.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 20-60 minutes) at 37°C. The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Detection:
-
For radioactive assays: Separate the radiolabeled inositol phosphates (the product) from the lipid substrate using an appropriate method (e.g., chromatography or binding to a specific resin). Quantify the radioactivity of the product using a scintillation counter.
-
For fluorescent assays: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorescent substrate used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Data Presentation:
The IC50 values for this compound and each of its stereoisomers should be summarized in a table for easy comparison.
| Compound | PLC Isozyme | IC50 (µM) |
| This compound | e.g., PLCβ1 | |
| Stereoisomer 1 | e.g., PLCβ1 | |
| Stereoisomer 2 | e.g., PLCβ1 | |
| ... | ... | ... |
Visualizing the Path Forward: Signaling and Workflow
To further guide research in this area, the following diagrams illustrate the general signaling pathway of PLC and a proposed experimental workflow for the comparative analysis of this compound stereoisomers.
Caption: General Phospholipase C (PLC) Signaling Pathway and the inhibitory action of this compound.
Caption: Proposed experimental workflow for the comparative analysis of this compound stereoisomers.
Conclusion and Future Directions
While this compound has been identified as a promising inhibitor of phospholipase C, a thorough understanding of its therapeutic potential necessitates a detailed investigation into the biological activities of its individual stereoisomers. The lack of such studies presents a significant research gap and a compelling opportunity for medicinal chemists and pharmacologists. The synthesis of this compound's stereoisomers and their subsequent evaluation using the provided experimental framework will be instrumental in elucidating the structure-activity relationships of this complex natural product. This knowledge will not only deepen our understanding of PLC inhibition but also pave the way for the design and development of more potent and selective therapeutic agents targeting PLC-mediated signaling pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, structure-activity relationships, and the effect of polyethylene glycol on inhibitors of phosphatidylinositol-specific phospholipase C from Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 6. Mechanism and structure based inhibitors of phospholipase C enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of phospholipase C activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phospholipase C - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. MEASUREMENTS OF PHOSPHOLIPASES A2, C AND D (PLA2, PLC AND PLD): IN VITRO MICROASSAYS, ANALYSIS OF ENZYME ISOFORMS, AND INTACT-CELL ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Hispidospermidin: A Comparative Analysis of Signaling Pathway Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a signaling pathway inhibitor is paramount. This guide provides a comparative analysis of Hispidospermidin, a novel inhibitor of phospholipase C (PLC), and explores its potential for cross-reactivity with other key signaling pathways. While this compound's inhibitory action on PLC is established, its broader selectivity profile remains an area for further investigation. This document outlines the known mechanism of this compound, presents a framework for evaluating its cross-reactivity, and provides detailed experimental protocols for such an assessment.
Primary Signaling Pathway: Phospholipase C (PLC)
This compound has been identified as a novel inhibitor of phospholipase C.[1][2] The PLC signaling cascade is a crucial pathway in cellular communication, initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). Activated PLC isoforms cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway regulates a multitude of cellular processes, including proliferation, differentiation, and metabolism. This compound's inhibition of PLC disrupts the formation of these second messengers, thereby modulating downstream cellular responses.
References
- 1. This compound, a novel phospholipase C inhibitor produced by Chaetosphaeronema hispidulum (Cda) Moesz NR 7127. II. Isolation, characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a novel phospholipase C inhibitor produced by Chaetosphaeronema hispidulum (Cda) Moesz NR 7127. I. Screening, taxonomy, and fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the synthetic efficiency of different Hispidospermidin synthesis routes
Hispidospermidin, a fungal metabolite, has garnered significant attention from the synthetic community due to its unique caged structure and its inhibitory activity against phospholipase C. This guide provides a comparative benchmark of the synthetic efficiency of three distinct total syntheses of this compound, developed by the research groups of Overman, Danishefsky, and Sorensen. The analysis focuses on key metrics such as overall yield and step count, offering valuable insights for researchers in natural product synthesis and drug development.
Key Synthetic Efficiency Metrics
The efficiency of a synthetic route is a critical factor in the practical production of a target molecule. This comparison focuses on two primary metrics: the overall yield and the number of steps in the longest linear sequence. A higher overall yield indicates a more efficient conversion of starting materials to the final product, while a shorter step count suggests a more concise and potentially more scalable synthesis.
| Synthetic Route | Longest Linear Sequence (Steps) | Overall Yield (%) | Key Transformations |
| Overman (1998) | 18 | ~5 | Asymmetric Heck reaction, Aza-Cope-Mannich reaction |
| Danishefsky (2000) | 22 | ~1.2 | Intramolecular Diels-Alder reaction, Radical cyclization |
| Sorensen (2000) | 13 | ~4 | Biomimetic cascade reaction, Late-stage C-H oxidation |
Visualizing the Synthetic Comparison
The following diagram illustrates the logical flow of comparing these different synthetic strategies, highlighting the key parameters for evaluation.
Caption: Comparative workflow of this compound syntheses.
Detailed Experimental Protocols for Key Steps
For researchers interested in replicating or adapting these synthetic strategies, the following are representative experimental protocols for key transformations in each route.
Overman's Asymmetric Heck Reaction
The enantioselective formation of the quaternary stereocenter was a crucial step in the Overman synthesis.
Protocol: To a solution of the enol triflate precursor in DMF at room temperature is added palladium(II) acetate, the chiral phosphine ligand (e.g., BINAP), and a suitable base (e.g., proton sponge). The reaction mixture is heated to 80 °C and stirred until completion as monitored by TLC. After cooling to room temperature, the mixture is diluted with diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired cyclized product.
Danishefsky's Intramolecular Diels-Alder Reaction
The construction of the core tricyclic system in the Danishefsky synthesis was achieved through an intramolecular Diels-Alder cycloaddition.
Protocol: The diene-yne precursor is dissolved in a high-boiling solvent such as toluene or xylene in a sealed tube. The solution is degassed and then heated to a high temperature (typically 180-210 °C) for several hours. The progress of the reaction is monitored by TLC or NMR. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by silica gel chromatography to yield the tricyclic core of this compound.
Sorensen's Biomimetic Cascade Reaction
A key feature of the Sorensen synthesis is a biomimetically inspired cascade reaction to rapidly assemble the complex carbon skeleton.
Protocol: The acyclic precursor is treated with a Lewis acid or a Brønsted acid (e.g., trifluoroacetic acid) in a chlorinated solvent like dichloromethane at low temperature (-78 °C to 0 °C). The reaction is stirred for a specified period, allowing the cascade cyclization to occur. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to give the polycyclic product.
Conclusion
The total syntheses of this compound by Overman, Danishefsky, and Sorensen each showcase elegant and powerful strategies for the construction of complex natural products. While the Danishefsky route is the longest, it provided a robust validation of the proposed structure. The Overman synthesis established an enantioselective route to this challenging target. Notably, the Sorensen synthesis stands out for its conciseness, employing a biomimetic cascade to significantly reduce the step count. This comparative analysis provides a valuable resource for synthetic chemists to evaluate and select strategies for the synthesis of this compound and other structurally related complex molecules. The choice of a particular route will ultimately depend on the specific goals of the research program, whether it be the rapid generation of analogs, the large-scale production of the natural product, or the development of new synthetic methodologies.
Safety Operating Guide
Proper Disposal of Hispidospermidin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Hispidospermidin are paramount to ensuring laboratory safety and environmental protection. this compound, a novel phospholipase C inhibitor, is a structurally complex fungal metabolite containing a trimethylspermidine side chain.[1] Due to the absence of a specific Safety Data Sheet (SDS), a cautious approach based on its chemical class and origin is necessary for its disposal.
This guide provides a comprehensive overview of the recommended procedures for the safe disposal of this compound, incorporating operational plans and immediate safety considerations.
Immediate Safety and Handling Precautions
Given that this compound is a bioactive fungal metabolite, it should be handled with care in a designated laboratory area. Researchers should always assume compounds of unknown toxicity are hazardous.
Personal Protective Equipment (PPE):
-
Gloves: Nitrile or neoprene gloves should be worn at all times when handling this compound or its containers.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat should be worn to protect from potential skin exposure.
Engineering Controls:
-
All handling of solid this compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
This compound Waste Segregation and Collection
Proper segregation of chemical waste is crucial for safe and compliant disposal.
| Waste Type | Container Requirements | Labeling |
| Solid this compound Waste | A dedicated, clearly labeled, and sealable solid waste container. | "Hazardous Waste: this compound (Solid)" |
| Liquid this compound Waste (e.g., solutions, rinsates) | A dedicated, clearly labeled, and sealable liquid waste container compatible with the solvents used. | "Hazardous Waste: this compound (Liquid)" with solvent composition |
| Contaminated Labware (e.g., pipette tips, vials) | A dedicated, clearly labeled, and sealable solid waste container. | "Hazardous Waste: this compound Contaminated Labware" |
Disposal Procedures
The following step-by-step experimental protocol outlines the recommended procedure for the disposal of this compound waste.
1. Decontamination of Labware and Surfaces:
- All non-disposable labware and surfaces that have come into contact with this compound should be decontaminated.
- Wipe surfaces with a suitable laboratory disinfectant effective against fungi, followed by a solvent rinse (e.g., 70% ethanol) to remove any residual compound.
- Collect all wipes and rinsates as hazardous waste.
2. Inactivation of Bulk this compound (Recommended for larger quantities):
- Due to the lack of specific data on the thermal and chemical stability of this compound, a conservative approach is recommended.
- Chemical Inactivation (for liquid waste): While specific reagents for this compound inactivation are not documented, treatment with a strong oxidizing agent like sodium hypochlorite solution (bleach) is a common method for deactivating bioactive molecules. The effectiveness of this method for this compound is not confirmed, and this process should be performed with caution in a fume hood, as it can generate hazardous byproducts depending on the solvent.
- Autoclaving (for solid and liquid waste): Autoclaving is an effective method for sterilizing fungal waste and can denature bioactive molecules.[2][3] Place the sealed, heat-resistant waste container in a secondary containment tray within the autoclave. A typical cycle of 121°C for at least 30 minutes is recommended.[4][5]
3. Final Disposal:
- All this compound waste, whether inactivated or not, must be disposed of as hazardous chemical waste.
- Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Never dispose of this compound down the drain or in regular trash. Fungal metabolites can pose a risk to the environment, and their disposal in landfills is not recommended without prior inactivation.[6][7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific guidelines for hazardous waste management.
References
- 1. This compound, a novel phospholipase C inhibitor produced by Chaetosphaeronema hispidulum (Cda) Moesz NR 7127. II. Isolation, characterization and structural elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tuttnauer.com [tuttnauer.com]
- 3. Waste autoclave - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of Clinical Solid Waste Using a Steam Autoclave as a Possible Alternative Technology to Incineration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
